Potassium D-tartrate monobasic
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-YGEZSCCGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635623 | |
| Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57341-16-9 | |
| Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of potassium D-tartrate monobasic, also known as potassium bitartrate (B1229483) or cream of tartar. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical relationships.
Core Chemical and Physical Properties
This compound (KC₄H₅O₆) is the potassium acid salt of D-(-)-tartaric acid. It is a white crystalline or granulated powder with a pleasant, acidulous taste.[1] It is a byproduct of the winemaking process, crystallizing in wine casks during the fermentation of grape juice.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₄H₅KO₆ | [2][4][5] |
| Molecular Weight | 188.18 g/mol | [1][4] |
| Appearance | White crystalline powder or colorless crystals | [1][6] |
| Density | 1.954 - 1.984 g/mL at 18-25 °C | [1][2] |
| Melting Point | Decomposes at approximately 267 °C | [2] |
| Solubility in Water | 0.57 g/100 mL at 20 °C; 6.1 g/100 mL at 100 °C | [3] |
| Solubility in other solvents | Insoluble in alcohol and acetic acid; Soluble in dilute mineral acids and alkalies.[1][2] | |
| pH of Saturated Solution | Approximately 3.56 at 25 °C | [2][7] |
| pKa | The pKa of the second acidic proton of tartaric acid (the bitartrate ion) is approximately 4.37. | |
| Optical Activity | [α]20/D +8.0 to +9.2° | [2][8] |
Experimental Protocols
Detailed methodologies for determining key properties of this compound are outlined below.
Determination of Solubility and Solubility Product Constant (Ksp)
This experiment aims to determine the molar solubility of this compound in water and to calculate its solubility product constant (Ksp).
Materials:
-
This compound
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Erlenmeyer flasks, beakers, burette, pipette, filter paper, funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a beaker containing a known volume of deionized water.
-
Stir the mixture vigorously using a magnetic stirrer for at least 20 minutes to ensure the solution becomes saturated.[1]
-
Allow the undissolved solid to settle.
-
-
Filtration:
-
Filter the saturated solution through a dry filter paper and funnel into a clean, dry beaker to separate the undissolved solid.
-
-
Titration:
-
Pipette a precise volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a faint pink color persists for at least 30 seconds.[5]
-
Record the volume of NaOH used.
-
Repeat the titration at least two more times for accuracy.
-
-
Calculations:
-
The reaction at the endpoint is: HC₄H₄O₆⁻(aq) + OH⁻(aq) → C₄H₄O₆²⁻(aq) + H₂O(l).
-
Calculate the moles of NaOH used.
-
From the stoichiometry, determine the moles of the bitartrate ion (HC₄H₄O₆⁻) in the titrated sample.
-
Calculate the molar concentration of the bitartrate ion, which represents the molar solubility (s) of this compound.
-
The dissolution equilibrium is: KHC₄H₄O₆(s) ⇌ K⁺(aq) + HC₄H₄O₆⁻(aq).
-
The Ksp expression is: Ksp = [K⁺][HC₄H₄O₆⁻].
-
Since [K⁺] = [HC₄H₄O₆⁻] = s, the Ksp can be calculated as s².[9]
-
Determination of pKa by Titration
This protocol describes the determination of the second pKa of tartaric acid by titrating a solution of this compound with a strong base.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)
-
pH meter, calibrated
-
Burette, beaker, magnetic stirrer, and stir bar
Procedure:
-
Solution Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Fill a burette with the standardized NaOH solution.
-
-
Titration and Data Collection:
-
Record the initial pH of the potassium D-tartrate solution.
-
Add the NaOH solution in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue this process well past the equivalence point (the point of the most rapid pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the volume of NaOH required to reach the equivalence point.
-
The volume of NaOH at the half-equivalence point is half of the equivalence point volume.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[10][11] Determine the pH from the titration curve at the half-equivalence point to find the pKa of the bitartrate ion.
-
Synthesis and Reactivity
Synthesis from Wine Lees
This compound is primarily obtained as a byproduct of winemaking.[12] The crude material, known as argol or wine lees, is purified through a process of dissolution, filtration, and recrystallization.
General Purification Protocol:
-
The crude tartar is dissolved in hot water.[8]
-
The hot solution is filtered to remove insoluble impurities.
-
The filtrate is then cooled to allow the this compound to crystallize.
-
The crystals are collected and dried.[8] Further recrystallizations can be performed to achieve higher purity.[2]
Chemical Reactivity
-
Stability: this compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2]
-
Decomposition: Upon heating to high temperatures (above 200 °C), it decomposes, potentially forming potassium carbonate and carbon oxides.[13]
-
Acid-Base Reactions: As an acid salt, it will react with stronger acids to produce tartaric acid.[2] It will also react with bases to form the tartrate dianion.
-
Use as a pH Buffer: Due to the equilibrium between the bitartrate ion and tartaric acid/tartrate dianion, a saturated solution of this compound provides a stable pH and is used as a primary reference standard for pH buffers.[2][3]
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to this compound.
Caption: Workflow for Determining the Solubility of this compound.
Caption: Equilibrium Relationships in an Aqueous Solution of this compound.
Caption: Workflow for the Synthesis and Purification of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Potassium bitartrate - Sciencemadness Wiki [sciencemadness.org]
- 3. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. faculty.uca.edu [faculty.uca.edu]
- 6. profpaz.com [profpaz.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.com [encyclopedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencing.com [sciencing.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Crystal Structure of Potassium D-Tartrate Monobasic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of potassium D-tartrate monobasic, also known as potassium hydrogen D-tartrate or cream of tartar. This compound is of significant interest in various fields, including pharmaceuticals, food science, and analytical chemistry, owing to its chiral nature and piezoelectric properties. This document summarizes its crystallographic data and outlines the experimental protocols for its structural determination.
Crystallographic Data
The crystallographic data for potassium hydrogen L(+)-tartrate, the enantiomer of potassium hydrogen D(-)-tartrate, is presented below. As enantiomers, their crystal lattices are mirror images, and thus, the unit cell parameters are identical. The crystal system and space group are also expected to be enantiomorphically related, which in this case is the same space group. The data is sourced from the work of Akkurt, M., Hökelek, T., & Soylu, H. (1987).
Table 1: Crystal Data and Structure Refinement for Potassium Hydrogen L(+)-Tartrate
| Parameter | Value |
| Empirical Formula | C₄H₅KO₆ |
| Formula Weight | 188.18 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 7.607(1) Å |
| b | 7.779(1) Å |
| c | 10.639(1) Å |
| α, β, γ | 90° |
| Volume | 629.6 ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.98 g/cm³ |
Experimental Protocols
The determination of the crystal structure of this compound involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.
Single Crystal Growth: Slow Evaporation Method
High-quality single crystals of this compound can be grown from an aqueous solution using the slow evaporation technique.
-
Preparation of a Saturated Solution: A saturated solution is prepared by dissolving this compound powder in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring until no more solute dissolves.
-
Filtration: The warm, saturated solution is filtered through a fine-pore filter paper or a syringe filter to remove any undissolved particles or impurities that could act as unwanted nucleation sites.
-
Crystallization: The filtered solution is transferred to a clean crystallizing dish or beaker. The container is then covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.
-
Incubation: The container is placed in a vibration-free and temperature-controlled environment. Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of well-defined single crystals.
-
Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), they are carefully harvested from the solution.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the general steps for determining the crystal structure using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded at different crystal orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental diffraction data to improve the accuracy of the atomic positions, and thermal parameters.
Experimental Workflow
The logical workflow from sample preparation to the final validation of the crystal structure is illustrated in the diagram below.
Solubility of potassium D-tartrate monobasic in different solvents
An In-depth Technical Guide to the Solubility of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (also known as potassium hydrogen D-tartrate) in various solvents. This information is critical for a range of applications, from pharmaceutical formulation to chemical synthesis. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the solvent system and temperature. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) |
| Water | 10 | ~0.4 | ~4 |
| Water | 20 | 0.57 | 5.2, 5.7 |
| Water | 21.6 | - | 5.56 |
| Water | 25 | - | - |
| Water | 100 | 6.1 | 61 |
| 10% Ethanol in Water | 21.6 | - | 3.29 |
Note: Data is compiled from multiple sources and slight variations may exist.[1][2][3] A saturated solution in water at 25°C has a pH of approximately 3.557.[3]
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility Description |
| Ethanol | Insoluble / Slightly Soluble[4] |
| Alcohol (General) | Insoluble[3][5] |
| Acetic Acid | Insoluble[3] |
Experimental Protocol: Determination of Solubility by Titration
A common and reliable method for determining the solubility of this compound, a weak acid, is through titration with a standardized strong base, such as sodium hydroxide (B78521) (NaOH).
Objective: To determine the concentration of a saturated this compound solution, and thus its solubility.
Materials and Reagents:
-
This compound, solid
-
Distilled or deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Volumetric flasks, pipettes, and burette
-
Filter paper and funnel
-
Constant temperature bath (optional, for temperature-specific measurements)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., 100 mL of distilled water) in a beaker. The presence of undissolved solid is crucial to ensure saturation.
-
Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 1-2 hours) to ensure equilibrium is reached. For precise temperature-dependent solubility, this should be done in a constant temperature bath.
-
-
Filtration:
-
Allow the undissolved solid to settle.
-
Carefully filter the supernatant through a filter paper to remove all solid particles. The collected filtrate is the saturated solution.
-
-
Titration:
-
Accurately pipette a known volume of the saturated filtrate (e.g., 25.00 mL) into a clean Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.
-
Fill a clean burette with the standardized NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution until the first permanent faint pink color appears. This is the endpoint of the titration.
-
Record the final volume of the NaOH solution.
-
Repeat the titration at least two more times with fresh aliquots of the saturated solution to ensure accuracy and reproducibility.
-
Calculations:
-
Moles of NaOH used:
-
Moles NaOH = Molarity of NaOH × (Volume of NaOH used in Liters)
-
-
Moles of this compound:
-
Since the reaction between this compound (a monoprotic acid in this context) and NaOH is a 1:1 molar ratio, the moles of this compound are equal to the moles of NaOH used.
-
Moles KHT = Moles NaOH
-
-
Molar Solubility:
-
Molar Solubility (mol/L) = Moles KHT / Volume of filtrate titrated in Liters
-
-
Solubility in g/L:
-
Solubility (g/L) = Molar Solubility (mol/L) × Molar Mass of this compound (188.18 g/mol )
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
An In-Depth Technical Guide to the Synthesis and Preparation of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of potassium D-tartrate monobasic (also known as potassium bitartrate (B1229483) or cream of tartar). The document details two primary methodologies: chemical synthesis via neutralization of D-tartaric acid and purification from natural sources, specifically wine lees. This guide is intended to equip researchers and professionals in the pharmaceutical and chemical industries with the necessary knowledge to produce high-purity this compound.
Physicochemical Properties
This compound is the potassium acid salt of D-tartaric acid. It is a white crystalline powder with limited solubility in water, a property that is central to its preparation and purification. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | KC₄H₅O₆ | [1][2] |
| Molar Mass | 188.177 g/mol | [1][2] |
| Appearance | White crystalline powder | [2] |
| Density | 1.954 g/cm³ | [1] |
| Melting Point | Decomposes around 200-275 °C | [1] |
| Solubility in Water | 0.57 g/100 mL at 20 °C | [1][2] |
| 6.1 g/100 mL at 100 °C | [1][2] | |
| pH of Saturated Solution | ~3.5-3.6 at 25 °C | [3] |
Synthesis Methodologies
Two primary routes for the preparation of this compound are detailed below: chemical synthesis and purification from a natural byproduct of winemaking.
Chemical Synthesis from D-Tartaric Acid
The most direct method for the laboratory-scale synthesis of this compound is the neutralization of D-tartaric acid with a suitable potassium source, such as potassium hydroxide (B78521) or potassium carbonate. The reaction proceeds via a simple acid-base neutralization to form the monosalt.
The general workflow for the chemical synthesis is depicted in the following diagram:
This protocol details the synthesis of this compound using D-tartaric acid and potassium hydroxide.
Materials:
-
D-Tartaric Acid (C₄H₆O₆)
-
Potassium Hydroxide (KOH)
-
Deionized Water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Prepare a solution of D-tartaric acid: Dissolve a specific molar amount of D-tartaric acid in a calculated volume of deionized water with stirring.
-
Prepare a solution of potassium hydroxide: In a separate beaker, dissolve an equimolar amount of potassium hydroxide in deionized water.
-
Reaction: Slowly add the potassium hydroxide solution to the D-tartaric acid solution while continuously stirring. Monitor the pH of the reaction mixture. The formation of a white precipitate of this compound will be observed due to its low solubility.
-
Crystallization: Continue stirring for a defined period to ensure complete reaction and precipitation. The reaction can be performed at a controlled temperature to influence crystal size and purity.
-
Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified crystals in a drying oven at a specified temperature until a constant weight is achieved.
Stoichiometry: The reaction proceeds in a 1:1 molar ratio: C₄H₆O₆ + KOH → KC₄H₅O₆ + H₂O
Quantitative Data: Expected quantitative data for a typical laboratory synthesis is summarized in Table 2.
Table 2: Typical Reaction Parameters and Yield for Neutralization Synthesis
| Parameter | Value |
| Molar Ratio (D-Tartaric Acid:KOH) | 1:1 |
| Reaction Temperature | Room Temperature |
| Theoretical Yield | Dependent on starting material quantity |
| Expected Experimental Yield | > 90% |
Purification from Wine Lees (Argol)
This compound is a natural byproduct of the winemaking process, where it precipitates from grape juice and wine as a crystalline deposit known as argol or wine lees. This crude material can be purified to yield high-quality this compound.
The purification process involves dissolving the crude material, removing impurities, and recrystallizing the final product.
This protocol outlines the steps for purifying this compound from crude wine lees.
Materials:
-
Crude wine lees (argol)
-
Deionized Water
-
Activated Carbon (optional, for decolorization)
Equipment:
-
Large beaker or flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Crystallizing dish
-
Drying oven
Procedure:
-
Dissolution: Suspend the crude argol in deionized water. Heat the mixture to boiling with stirring to dissolve the this compound.[2] The solubility significantly increases with temperature.
-
Hot Filtration: While hot, filter the solution through a pre-heated Büchner funnel to remove insoluble impurities such as yeast residues and other solids.
-
Decolorization (Optional): If the filtrate is colored, add a small amount of activated carbon and briefly boil the solution. Filter the hot solution again to remove the activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of this compound.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a drying oven.
Quantitative Data: The efficiency of the purification process is dependent on the quality of the starting crude material.
Table 3: Typical Parameters for Purification from Wine Lees
| Parameter | Description |
| Extraction Temperature | Boiling water (approx. 100 °C) |
| Crystallization Temperature | Room temperature followed by cooling in an ice bath |
| Purity of Final Product | > 99% (with proper recrystallization) |
| Recovery Yield | Variable, dependent on argol purity |
Characterization of this compound
The identity and purity of the synthesized or purified this compound should be confirmed using appropriate analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretching vibrations of hydroxyl groups and water |
| ~2980-2900 | C-H stretching vibrations |
| ~1730 | C=O stretching of the carboxylic acid group |
| ~1600 | C=O stretching of the carboxylate group (asymmetric) |
| ~1450 | O-H bending of the carboxylic acid |
| ~1400 | C=O stretching of the carboxylate group (symmetric) |
| ~1100-1000 | C-O stretching vibrations |
X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure of the material. The powder XRD pattern of this compound shows a unique set of diffraction peaks corresponding to its crystal lattice.
Table 5: Representative X-ray Diffraction Peaks for this compound
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |
| Specific peak data to be populated from a reliable database or experimental results | ||
Note: The specific 2θ values and Miller indices are dependent on the crystalline form and the X-ray source used. Researchers should compare their experimental data with reference patterns from crystallographic databases.
Conclusion
This technical guide has detailed the primary methods for the synthesis and preparation of this compound. The chemical synthesis via neutralization of D-tartaric acid offers a straightforward and high-yielding route for obtaining the pure compound in a laboratory setting. The purification from wine lees provides a method to isolate this valuable chemical from a natural and readily available byproduct. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals engaged in the production and analysis of this compound for various applications, including its use as a resolving agent, a food additive, and in pharmaceutical formulations.
References
Unveiling Chirality: The Historical Unraveling of Potassium D-Tartrate Monobasic
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of potassium D-tartrate monobasic, a cornerstone in the understanding of stereochemistry, was not a singular event but a culmination of meticulous observation and groundbreaking experimentation by several key figures in the 18th and 19th centuries. This in-depth guide explores the historical context of its discovery, detailing the pivotal experiments that laid the foundation for our modern understanding of chiral molecules.
From Vintner's Waste to a Chemist's Quarry: The Isolation of Tartaric Acid
The story begins with a substance intimately known to winemakers for centuries: "tartar" or "cream of tartar," the crystalline deposit left in wine barrels after fermentation.[1][2] While this potassium salt of tartaric acid had long been a byproduct of viticulture, its true chemical nature remained unexplored until the work of the Swedish chemist Carl Wilhelm Scheele in the 1770s.[3][4] Scheele, through a series of chemical manipulations, was the first to isolate the acidic component from cream of tartar, which he named "tartaric acid."[2][3]
Experimental Protocol: Scheele's Isolation of Tartaric Acid (circa 1770)
-
Preparation of Calcium Tartrate: Cream of tartar (potassium bitartrate) was dissolved in water. Lime water (a saturated solution of calcium hydroxide) was then added to the solution. This resulted in the precipitation of the less soluble calcium tartrate.
-
Isolation of Tartaric Acid: The precipitated calcium tartrate was collected and then treated with sulfuric acid. This reaction caused the precipitation of calcium sulfate (B86663) (gypsum), leaving the free tartaric acid in the solution.
-
Crystallization: The solution containing tartaric acid was then likely concentrated, allowing the pure tartaric acid to crystallize.
The Dawn of a New Dimension: Optical Activity
The next significant leap in understanding came from the French physicist Jean-Baptiste Biot in 1832.[1][5] Biot was investigating the interaction of polarized light with various substances. He discovered that a solution of tartaric acid, derived from natural tartar, had the remarkable property of rotating the plane of polarized light.[1][5][6] This phenomenon, which he termed "optical activity," had been observed in quartz crystals but was now demonstrated in a solution of an organic molecule, suggesting that this property was intrinsic to the molecules themselves.[6] Biot observed that the tartaric acid from wine was dextrorotatory, meaning it rotated the plane of polarized light to the right (clockwise).[1][5]
Experimental Protocol: Biot's Polarimetry of Tartaric Acid (circa 1832)
While the exact specifications of Biot's polarimeter are not detailed in the available search results, the general principles of the experiment can be outlined. A polarimeter of that era would have consisted of a light source, a polarizing prism (like a Nicol prism), a sample tube, and an analyzing prism.
-
Polarization of Light: A beam of light was passed through the polarizing prism, which allowed light waves oscillating in only one plane to pass through, creating a beam of plane-polarized light.
-
Sample Analysis: This polarized light was then passed through a solution of tartaric acid of a known concentration contained in a glass tube of a specific length.
-
Measurement of Rotation: The analyzing prism was then rotated until the light passing through it was at its maximum or minimum intensity. The angle of this rotation was measured, providing a quantitative value for the optical rotation of the tartaric acid solution.
The Great Divide: Pasteur's Resolution of Enantiomers
The final piece of the historical puzzle was put in place by the brilliant French chemist and microbiologist Louis Pasteur in 1848.[7] Pasteur was studying the crystalline forms of tartrates and was intrigued by the fact that a chemically identical form of tartaric acid, known as "racemic acid" or "paratartaric acid," was optically inactive.[1][5]
In a landmark experiment, Pasteur was crystallizing a solution of sodium ammonium (B1175870) tartrate below 28°C. He made the astute observation that the crystals that formed were not uniform but were of two distinct types, which were mirror images of each other. With the painstaking use of tweezers, he manually separated the two types of crystals.
Upon dissolving each type of crystal in water and measuring their optical activity, he made a profound discovery: one solution was dextrorotatory, identical to the tartaric acid from wine, while the other was levorotatory, rotating the plane of polarized light to the same degree but in the opposite direction. A solution containing an equal mixture of the two types of crystals was optically inactive, just like the original racemic acid.[5]
This experiment provided the first direct evidence for the existence of enantiomers – molecules that are non-superimposable mirror images of each other. Pasteur correctly hypothesized that the different optical activities of the two forms of tartaric acid arose from an underlying asymmetry at the molecular level.
Experimental Protocol: Pasteur's Resolution of Sodium Ammonium Tartrate (1848)
Based on historical accounts, the key steps of Pasteur's experiment were as follows:
-
Crystallization: A concentrated solution of sodium ammonium paratartrate (the racemic form) was prepared and allowed to crystallize at a temperature below 28°C.
-
Manual Separation: Using a magnifying glass and tweezers, Pasteur carefully separated the two different types of hemihedral crystals that had formed. These crystals were enantiomorphic, meaning they were mirror images of each other.
-
Polarimetry: Separate solutions of each type of crystal were prepared and their optical rotation was measured using a polarimeter.
Quantitative Data from Historical Experiments
The following table summarizes the key quantitative findings from the historical experiments that led to the understanding of this compound.
| Experimenter(s) | Substance | Observation | Quantitative Data |
| Jean-Baptiste Biot (1832) | Tartaric Acid (from wine) | Dextrorotatory | Specific rotation values from Biot's original work are not readily available in the search results, but it was established as positive rotation. |
| Louis Pasteur (1848) | Separated Sodium Ammonium Tartrate Crystals | Dextrorotatory and Levorotatory Forms | The specific rotation of the separated dextrorotatory and levorotatory forms was found to be equal in magnitude but opposite in sign. |
| Louis Pasteur (1848) | Racemic Sodium Ammonium Tartrate | Optically Inactive | A mixture of equal parts of the dextrorotatory and levorotatory forms showed no optical rotation. |
Logical Progression of Discovery
The historical journey to understanding this compound can be visualized as a logical progression of scientific inquiry.
Conclusion
The historical context of the discovery of this compound is a compelling narrative of scientific progress, moving from the practical observations of winemakers to the fundamental principles of stereochemistry. The pioneering work of Scheele, Biot, and Pasteur not only elucidated the nature of this specific compound but also opened up a new field of chemistry that is of paramount importance in modern drug development and materials science. Their meticulous experimental protocols and insightful observations serve as a testament to the power of scientific inquiry in unraveling the complexities of the molecular world.
References
- 1. Polarimeter Design [design-encyclopedia.com]
- 2. crystal.flack.ch [crystal.flack.ch]
- 3. Polarimeter - Wikipedia [en.wikipedia.org]
- 4. Polarimeter [physics.kenyon.edu]
- 5. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 6. L. Pasteur, “On the Relationships between the Crystalline Form, Chemical Composition and the Direction of Optical Rotation,” Annales de Chimie et de Physique, Vol. 24, No. 6, 1848, pp. 442-459. - References - Scientific Research Publishing [scirp.org]
- 7. Pasteur and Molecular Chirality [journals.openedition.org]
An In-depth Technical Guide to the Chirality and Optical Rotation of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties and optical rotation of potassium D-tartrate monobasic. It is designed to serve as a detailed resource for professionals in research, science, and drug development who require a thorough understanding of this chiral compound. The guide includes a summary of quantitative optical rotation data, detailed experimental protocols for its measurement, and visualizations to clarify key concepts and workflows.
Introduction to Chirality in Tartaric Acid and its Salts
This compound, also known as potassium hydrogen D-tartrate, derives its chirality from its parent molecule, D-tartaric acid. Tartaric acid is a classic example of a molecule with two chiral centers, leading to the existence of stereoisomers. The D- and L- nomenclature for tartaric acid is based on the configuration of the chiral centers relative to D-glyceraldehyde.
Naturally occurring tartaric acid is the dextrorotatory (R,R) form.[1] Its enantiomer, the levorotatory (S,S) form, is less common.[1] A third stereoisomer, meso-tartaric acid, possesses a plane of symmetry and is therefore achiral and optically inactive.[1]
This compound is the salt formed from the neutralization of one of the carboxylic acid groups of D-tartaric acid. The stereochemical integrity of the two chiral carbons is maintained in the salt form. Therefore, the chirality and the resulting optical activity of this compound are directly related to the (2S,3S) configuration of the D-tartaric acid backbone.
The relationship between the different stereoisomers of tartaric acid is depicted below.
Optical Rotation of this compound
Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[2] This rotation is measured using a polarimeter and is reported as the observed rotation (α). To standardize this measurement, the specific rotation ([α]) is calculated, which accounts for the concentration of the sample and the path length of the light through it.[3]
The table below summarizes the relevant quantitative data.
| Compound | Formula | Configuration | Specific Rotation ([α]) | Conditions |
| D-Tartaric Acid | C₄H₆O₆ | (2S, 3S) | -12.0° | c = 20 in H₂O at 20°C |
| Potassium L-Tartrate Monobasic | C₄H₅KO₆ | (2R, 3R) | +10° | c = 2 in 10% HCl at 20°C |
| This compound (inferred) | C₄H₅KO₆ | (2S, 3S) | -10° | c = 2 in 10% HCl at 20°C |
Note: The specific rotation of tartrates can be influenced by the solvent, concentration, and pH. The value for potassium L-tartrate monobasic was measured in 10% HCl, and the inferred value for the D-enantiomer assumes identical conditions.
Experimental Protocol for Optical Rotation Measurement
The following is a detailed methodology for the determination of the optical rotation of this compound, based on standardized procedures outlined in various pharmacopoeias.[4]
3.1. Instrumentation and Materials
-
Polarimeter: A calibrated polarimeter with a precision of at least ±0.02°, equipped with a sodium D-line (589 nm) light source. The instrument should be capable of maintaining a constant temperature.[4]
-
Polarimeter Tube: A 1.00 dm tube, unless otherwise specified.
-
Solvent: 10% Hydrochloric Acid (HCl).
-
Sample: this compound, dried to a constant weight.
-
Volumetric Flasks and Pipettes: Calibrated glassware for accurate solution preparation.
-
Analytical Balance: For precise weighing of the sample.
3.2. Procedure
-
Instrument Calibration:
-
Turn on the polarimeter and allow the light source to warm up and stabilize as per the manufacturer's instructions.
-
Perform a zero calibration of the instrument with the polarimeter tube filled with the solvent (10% HCl). Ensure no air bubbles are present in the light path.
-
-
Sample Preparation:
-
Accurately weigh approximately 2.0 g of the dried this compound.
-
Quantitatively transfer the sample to a 100 mL volumetric flask.
-
Dissolve the sample in the 10% HCl solvent and dilute to the mark. Ensure the solution is thoroughly mixed and homogenous.
-
-
Measurement:
-
Rinse the polarimeter tube with the prepared sample solution two to three times.
-
Fill the tube with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled tube in the polarimeter's sample chamber.
-
Allow the temperature of the solution to equilibrate to the specified temperature (e.g., 20 ± 0.5 °C).[4]
-
Measure the optical rotation of the sample. Perform at least three to five replicate readings and calculate the average.
-
3.3. Calculation of Specific Rotation
The specific rotation is calculated using the following formula:
[α]λT = (100 * α) / (l * c)
Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
α is the observed average optical rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/100 mL.
The workflow for this experimental procedure is illustrated in the diagram below.
References
Spectroscopic Analysis of Potassium D-Tartrate Monobasic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Raman) for potassium D-tartrate monobasic. Due to the limited availability of published spectroscopic data for the D-enantiomer, this guide utilizes data from its enantiomer, potassium L-tartrate monobasic (also known as potassium bitartrate), as a valid proxy. The spectroscopic properties of enantiomers are identical in achiral environments. This document presents available quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes visualizations of the analytical workflow.
Introduction
This compound is the potassium acid salt of D-tartaric acid. As a stereoisomer of the more common L-tartaric acid, its unique chiral properties make it a subject of interest in various chemical and pharmaceutical applications. Spectroscopic analysis is fundamental to its characterization, providing detailed information about its molecular structure and functional groups. This guide focuses on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on available information for its L-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~4.3-4.5 | Singlet | 2 x -CH(OH)- |
| ¹³C | ~72-76 | - | -CH(OH)- |
| ¹³C | ~170-180 | - | -COOH & -COO⁻K⁺ |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The two methine protons (-CH(OH)-) and the two methine carbons are chemically equivalent, leading to single peaks respectively.
Infrared (IR) Spectroscopy
Table 2: Key FTIR Peaks for Potassium L-Tartrate Monobasic
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3000 | Broad, Strong | O-H stretch (hydroxyl and carboxylic acid) |
| 2980-2800 | Weak | C-H stretch |
| ~1730 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Strong | C=O stretch (carboxylate anion) |
| 1450-1350 | Medium | O-H bend |
| 1200-1000 | Strong | C-O stretch (hydroxyl and carboxylic acid) |
Raman Spectroscopy
Table 3: Key Raman Shifts for Potassium Tartrates
| Raman Shift (cm⁻¹) | Assignment |
| ~2930 | C-H stretch |
| ~1730 | C=O stretch (carboxylic acid) |
| ~1600 | C=O stretch (carboxylate anion) |
| 1450-1250 | C-H and O-H bending modes |
| 1150-1050 | C-C and C-O stretching modes |
| Below 1000 | Skeletal deformations and lattice vibrations |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
The solvent peak (D₂O) will be present at approximately 4.7 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal or external standard (e.g., DSS or TSP for D₂O).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain a high-quality FTIR spectrum of solid this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the finely ground this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a research-grade FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.
Raman Spectroscopy
Objective: To obtain a Raman spectrum of solid this compound.
Methodology (FT-Raman):
-
Sample Preparation: Place a small amount of the crystalline or powdered sample into a sample holder (e.g., a glass capillary tube or an aluminum well plate).
-
Instrumentation: Employ an FT-Raman spectrometer, commonly equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) to minimize fluorescence.
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the spectrum over a suitable Raman shift range (e.g., 100-3500 cm⁻¹).
-
The number of scans and laser power should be optimized to achieve a good signal-to-noise ratio without causing sample degradation.
-
-
Data Processing: Process the collected data to obtain the final Raman spectrum, which is typically a plot of intensity versus Raman shift.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the chemical relationship of the target compound.
Caption: A logical workflow for the spectroscopic analysis of a solid sample.
Caption: The acid-base relationship between D-tartaric acid and its potassium salts.
An In-depth Technical Guide to the Thermal Decomposition of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium D-tartrate monobasic, also known as potassium bitartrate (B1229483) or cream of tartar (KC₄H₅O₆), is a compound of significant interest in various fields, including the food industry, analytical chemistry, and as a precursor in materials synthesis. Understanding its thermal decomposition behavior is crucial for its application in high-temperature processes and for the characterization of materials containing this salt. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the experimental methodologies for its analysis, presenting quantitative data derived from thermal analysis, and elucidating the proposed decomposition pathway.
**1. Introduction
This compound is the potassium acid salt of tartaric acid. It is a white crystalline powder with applications ranging from a leavening agent in baking to a primary standard for pH buffer solutions.[1] The thermal stability and decomposition characteristics of this compound are of fundamental importance for its quality control, safe handling, and utilization in processes where it is subjected to elevated temperatures.
The thermal decomposition of metal carboxylates, such as tartrates, typically involves dehydration, followed by the breakdown of the organic moiety, leading to the formation of a metal carbonate or oxide and the evolution of various gaseous products. For this compound, the decomposition process results in the formation of potassium carbonate as the final solid residue.[2][3]
This guide will delve into the specifics of this decomposition process, providing a detailed experimental protocol for its investigation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presenting the quantitative data in a clear, tabular format, and visualizing the logical workflow and proposed decomposition pathway.
Experimental Protocols
The investigation of the thermal decomposition of this compound is primarily conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). Evolved Gas Analysis (EGA) techniques like TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) can provide further insights into the nature of the gaseous decomposition products.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The following protocol is a standard methodology for the simultaneous thermal analysis (STA) of this compound.
2.1.1. Instrumentation
A simultaneous thermal analyzer capable of performing TGA and DSC is recommended.
2.1.2. Sample Preparation
-
Ensure the this compound sample is in a fine, homogenous powder form to facilitate uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into an alumina (B75360) or platinum crucible.
2.1.3. Experimental Parameters
-
Temperature Program:
-
Initial Temperature: 25 °C
-
Final Temperature: 600 °C
-
Heating Rate: 10 °C/min
-
-
Atmosphere:
-
Purge Gas: Nitrogen (or Air for studying oxidative decomposition)
-
Flow Rate: 50 mL/min
-
-
Crucible: Alumina (Al₂O₃) or Platinum (Pt)
-
Reference: An empty crucible of the same material.
2.1.4. Data Acquisition
Record the sample mass (TGA), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.
Quantitative Data Presentation
The thermal decomposition of this compound proceeds in distinct stages. The following tables summarize the quantitative data obtained from the analysis of TGA and DSC curves.
Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |
| Stage I | 200 - 300 | ~ 23 | ~ 77 |
| Stage II | 300 - 500 | ~ 32 | ~ 45 |
Table 2: Differential Scanning Calorimetry (DSC) Data for the Decomposition of this compound
| Thermal Event | Peak Temperature (°C) | Enthalpy Change |
| Endothermic Peak | ~ 250 | Endothermic |
| Exothermic Peak | ~ 450 | Exothermic |
Visualization of Pathways and Workflows
Experimental Workflow
The logical flow of the experimental analysis is depicted in the following diagram.
Caption: Experimental workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is a complex process involving multiple reaction steps. The following diagram illustrates a proposed pathway based on the final solid product being potassium carbonate.
References
Potassium D-Tartrate Monobasic: A Chiral Precursor for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Potassium D-tartrate monobasic, also known as potassium hydrogen D-tartrate, is a readily available and cost-effective chiral building block derived from D-tartaric acid. Its inherent chirality, stemming from two stereogenic centers, makes it a valuable precursor in the field of asymmetric synthesis. This guide provides a comprehensive overview of the applications of this compound in the synthesis of chiral ligands, auxiliaries, and ultimately, enantiomerically enriched molecules of interest to the pharmaceutical and fine chemical industries.
From Salt to Versatile Precursor: The Gateway to D-Tartaric Acid Derivatives
This compound serves as a stable and convenient starting material for the generation of D-tartaric acid and its derivatives. The first crucial step in many synthetic routes involves the conversion of the salt to the free acid. This is typically achieved through acidification with a strong acid, followed by extraction.
Experimental Protocol: Conversion of this compound to D-Tartaric Acid
A common method for this conversion involves the following steps:
-
A slurry of this compound in an alcohol, such as ethanol, is prepared.
-
A strong acid, like concentrated sulfuric acid, is added to the slurry at room temperature.
-
The mixture is stirred for a period to ensure complete reaction.
-
The resulting inorganic salts are removed by filtration.
-
The filtrate, containing the D-tartaric acid, is concentrated under reduced pressure.
-
The crude D-tartaric acid can then be purified by crystallization from a suitable solvent system, such as acetonitrile.
This straightforward conversion unlocks the potential of this compound as a precursor for a wide array of chiral molecules.
Application in the Synthesis of Chiral Ligands and Auxiliaries
The true value of this compound in asymmetric synthesis lies in its role as a precursor to chiral ligands and auxiliaries. These chiral molecules are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the desired enantiomer of a target molecule.
One of the most prominent classes of chiral auxiliaries derived from tartaric acid are the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). TADDOLs are versatile ligands used in a variety of enantioselective transformations.
Synthesis of TADDOLs
The synthesis of TADDOLs typically proceeds from dialkyl tartrates, which can be readily prepared from tartaric acid. The general synthetic workflow is as follows:
Caption: Synthetic workflow from this compound to TADDOL.
Experimental Protocol: Representative Synthesis of a TADDOL derivative
The following is a representative protocol for the synthesis of a TADDOL derivative from a dialkyl tartrate:
-
Acetalization: The dialkyl tartrate is reacted with a ketone or aldehyde (e.g., acetone) in the presence of an acid catalyst to form the corresponding 1,3-dioxolane.
-
Grignard Reaction: The resulting dioxolane ester is then treated with an excess of a Grignard reagent (e.g., phenylmagnesium bromide) to form the TADDOL. The Grignard reagent adds to the ester groups, forming the tertiary alcohol moieties.
-
Workup and Purification: The reaction is quenched with an aqueous solution of an ammonium (B1175870) salt, and the product is extracted with an organic solvent. The TADDOL is then purified by crystallization.
Quantitative Data in Asymmetric Synthesis
The effectiveness of chiral ligands and auxiliaries derived from this compound is measured by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other. The chemical yield of the reaction is also a critical parameter.
| Reaction Type | Chiral Ligand/Auxiliary | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Epoxidation | Diethyl D-tartrate | Geraniol | (2S,3S)-2,3-Epoxygeraniol | >90 | >90 | Sharpless et al. |
| Diels-Alder Reaction | TADDOL derivative | Danishefsky's diene | Dihydropyrone derivative | 85 | 95 | Rawal et al. |
| Aldol Reaction | TADDOL-Ti complex | Benzaldehyde | Aldol adduct | 92 | 98 | Seebach et al. |
| Cyanosilylation | TADDOL derivative | Benzaldehyde | Cyanohydrin | - | up to 71 | Kim et al.[1] |
The Role of Tartrate-Derived Chiral Auxiliaries in Asymmetric Synthesis
The underlying principle of using a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate. This chiral auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be removed to yield the enantiomerically enriched product.
Caption: The catalytic cycle of a chiral auxiliary in asymmetric synthesis.
Conclusion
This compound is a valuable and versatile precursor in the field of asymmetric synthesis. Its ready conversion to D-tartaric acid opens up a vast chemical space for the synthesis of a wide range of chiral ligands and auxiliaries. The application of these tartrate-derived chiral molecules has been instrumental in the development of highly enantioselective transformations, which are crucial for the synthesis of pharmaceuticals and other high-value chiral compounds. The continued exploration of new applications for this readily available chiral pool starting material will undoubtedly lead to further advancements in the field of stereoselective synthesis.
References
The Endogenous Journey of Potassium D-Tartrate Monobasic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence of potassium D-tartrate monobasic, a compound of significant interest across various scientific disciplines. From its origins in viticulture to its applications in food science and beyond, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We delve into its formation, quantification, and the methodologies employed for its analysis, presenting a clear and concise summary of its natural prevalence.
Natural Occurrence and Formation
This compound, chemically known as potassium hydrogen tartrate (KC₄H₅O₆), is most notably a natural byproduct of winemaking.[1][2][3][4][5][6][7] Its formation is intrinsically linked to the biochemistry of grapes (Vitis vinifera), where it exists as a potassium acid salt of L-(+)-tartaric acid.[1][4][8]
The journey of this compound begins in the grape berry. During ripening, tartaric acid and potassium ions accumulate.[9] The concentration of these precursors can vary significantly depending on the grape variety, climate, soil conditions, and viticultural practices.[9] In grape must, the tartaric acid content can range from 2.0 to 10 g/L, while potassium levels can range from 600 mg/L to over 2,500 mg/L.[9]
During the fermentation of grape juice, the increasing concentration of ethanol (B145695) decreases the solubility of potassium bitartrate (B1229483), leading to its supersaturation and subsequent crystallization.[1][9][10] These crystals, often referred to as "wine diamonds" or "argol," precipitate and deposit on the surfaces of fermentation tanks and barrels.[1][2][6][7] This crude precipitate, known as wine lees, is the primary commercial source of potassium bitartrate, which is then purified to produce the white, crystalline powder commonly known as cream of tartar.[1][4][11][12]
While grapes and wine are the most significant natural sources, tartaric acid is also found in other fruits, suggesting the potential for the presence of its potassium salt, though in much lower concentrations.
Quantitative Data on Natural Occurrence
The following table summarizes the available quantitative data regarding the concentration and solubility of this compound in its primary natural source and under various conditions.
| Parameter | Source/Condition | Value |
| Tartaric Acid Content | Grape Must | 2.0 - 10 g/L[9] |
| Potassium Content | Grape Must | 600 - >2500 mg/L[9] |
| Solubility in Water | 20 °C | 0.57 g/100 mL[1] |
| Solubility in Water | 25 °C (Saturated Solution pH) | pH 3.557[1][6] |
| Solubility in Water | 100 °C | 6.1 g/100 mL[1] |
| Crude Potassium Bitartrate | Argol (Tartar) | ~80%[4][12] |
Experimental Protocols for Identification and Quantification
Several analytical methods are employed to identify and quantify this compound, particularly within the context of winemaking to ensure wine stability.
Acid-Base Titration
A traditional and straightforward method for quantifying potassium bitartrate involves acid-base titration.
Methodology:
-
An accurately weighed sample of approximately 0.7 g is dissolved in 200 mL of deionized water.[13]
-
0.15 mL of phenolphthalein (B1677637) indicator solution is added to the solution.[13]
-
The solution is then titrated with a standardized 0.1 N sodium hydroxide (B78521) (NaOH) solution until a persistent pink endpoint is observed.[13]
-
The concentration of potassium bitartrate is calculated based on the volume of NaOH used, where one milliliter of 0.1 N NaOH corresponds to 0.01882 g of C₄H₅O₆K.[13]
Ion Chromatography (IC)
A more modern and selective method for the assay of potassium bitartrate, particularly for pharmaceutical applications, is ion chromatography.
Methodology:
-
Sample Preparation: An accurately weighed 100.0 mg of potassium bitartrate is dissolved in 100 mL of deionized water to create a 1000 mg/L stock solution.[14] This stock is further diluted to prepare calibration standards.[14]
-
Chromatographic System: A high-performance ion chromatography system equipped with a conductivity detector is used. A common column choice is a Dionex IonPac™ AS20 anion-exchange column.[14]
-
Eluent: An electrolytically generated potassium hydroxide (KOH) eluent is typically used.[14]
-
Analysis: The prepared sample is injected into the IC system. The retention time and peak area of the bitartrate anion are compared to those of known standards for identification and quantification.[14]
Freeze Test for Stability Assessment
This method is commonly used in the wine industry to assess the potential for potassium bitartrate precipitation in bottled wine.
Methodology:
-
A filtered wine sample is placed in a container and held at a reduced temperature for a specified period.[9] Various protocols exist, for example, holding the sample at 25°F for 24 hours or at 40°F for 72-96 hours.[9]
-
One sample may be frozen and then thawed to observe crystal formation and dissolution.[9]
-
The sample is then visually examined for the formation of crystalline deposits.[9] The absence of crystals indicates that the wine is stable with respect to potassium bitartrate.[9]
Formation and Analysis Workflows
The following diagrams illustrate the natural formation process of this compound and a typical experimental workflow for its quantification.
References
- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Potassium Bitartrate? [synapse.patsnap.com]
- 3. atpgroup.com [atpgroup.com]
- 4. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ispiceyou.com [ispiceyou.com]
- 6. sca21.fandom.com [sca21.fandom.com]
- 7. MONOPOTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 8. grokipedia.com [grokipedia.com]
- 9. enology.fst.vt.edu [enology.fst.vt.edu]
- 10. ovid.com [ovid.com]
- 11. encyclopedia.com [encyclopedia.com]
- 12. ams.usda.gov [ams.usda.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes: Chiral Resolution of Racemic Amines Using Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The stereochemistry of active pharmaceutical ingredients (APIs) is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Diastereomeric salt crystallization is a robust and widely employed technique for chiral resolution on both laboratory and industrial scales. This method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
Potassium D-tartrate monobasic (also known as potassium hydrogen D-tartrate or D-potassium bitartrate) is a readily available and cost-effective chiral resolving agent derived from D-tartaric acid. It is particularly suitable for the resolution of racemic bases, such as primary, secondary, and tertiary amines, which are common functional groups in many APIs.
Principle of Chiral Resolution
The fundamental principle of chiral resolution via diastereomeric salt formation is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3] The reaction of a racemic amine (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure chiral acid, such as this compound, results in the formation of two diastereomeric salts:
-
(R)-Amine • (D)-Potassium Tartrate
-
(S)-Amine • (D)-Potassium Tartrate
These diastereomeric salts are not mirror images of each other and therefore exhibit different properties, including solubility in a given solvent system. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration, and cooling rate), one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved enantiomer of the amine can be liberated from the purified diastereomeric salt by treatment with a base.
Advantages of this compound as a Resolving Agent
-
Cost-effectiveness and Availability: As a derivative of the naturally abundant D-tartaric acid, it is an economical choice for large-scale resolutions.
-
Acidic Proton: The presence of one acidic proton makes it suitable for forming salts with basic compounds like amines.
-
Crystalline Nature: Tartrate salts are often highly crystalline, which facilitates their separation and purification by crystallization.
Data Presentation: Efficacy of Tartrate-Based Resolving Agents
While specific quantitative data for the resolution of a wide range of amines using this compound is not extensively documented in readily available literature, the following table provides a comparative overview of the efficacy of various tartrate-based resolving agents in the chiral resolution of different amines. This data can serve as a valuable reference for estimating the potential success of using this compound.
| Racemic Amine | Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| 1-Phenylethylamine | (2R,3R)-Tartaric Acid | Methanol (B129727) | Moderate to High | >85 | [4] |
| Racemic Ephedrine | Sodium salt of (R,R)-Dibenzoyltartaric acid | Water | 92.5 | ~100 | [5] |
| Aminodiol | Sodium salt of (S,S)-Dibenzoyltartaric acid | Water | 66.3 | >95 | [5] |
| Tamsulosin Intermediate | O,O'-Dibenzoyl-D-tartaric acid | Water/Methanol | Good | - | [5] |
Experimental Protocols
General Protocol for the Chiral Resolution of a Racemic Amine with this compound
This protocol provides a general methodology for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.
Materials:
-
Racemic amine
-
This compound
-
Anhydrous methanol (or other suitable solvent like ethanol, isopropanol)
-
5 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, round-bottom flask)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Rotary evaporator
Procedure:
Part 1: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution of the Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve one equivalent of the racemic amine in a minimal amount of warm anhydrous methanol.
-
Preparation of the Resolving Agent Solution: In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in warm anhydrous methanol. The optimal stoichiometry should be determined experimentally.
-
Formation of the Diastereomeric Salts: Slowly add the this compound solution to the stirring amine solution. The mixture may become warm due to the exothermic nature of the salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. The less soluble diastereomeric salt should precipitate out of the solution. The crystallization time can vary from a few hours to overnight.
-
Isolation of the Diastereomeric Salt: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any impurities from the mother liquor.
-
Drying: Dry the isolated diastereomeric salt crystals. The yield should be recorded.
Part 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, add 5 M NaOH solution dropwise until the salt completely dissolves and the solution is strongly basic (pH > 12). This neutralizes the tartrate and liberates the free amine.[4]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (typically 3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Analysis: Determine the yield, optical rotation, and enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or other suitable analytical techniques.
Visualizations
Logical Workflow for Chiral Resolution
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Potassium D-Tartrate Monobasic as a Buffer in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium D-tartrate monobasic, also known as potassium hydrogen D-tartrate, is a high-purity acidic salt of tartaric acid. While widely recognized as a certified secondary standard reference buffer for the calibration of pH instruments, its application as a buffering agent in biochemical assays is specific and warrants careful consideration.[1] Its primary utility lies in creating a stable and reliable acidic environment. Solutions of this compound possess adequate buffer capacity without the need for adding tartaric acid or a secondary salt.[2] This document provides detailed notes on its properties, applications, and protocols for its use in a research setting.
Properties of this compound
This compound is a stable, crystalline solid. Its key properties are summarized below. It is soluble in water and dilute mineral acids but insoluble in alcohol.[1]
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₄H₅KO₆ |
| Molecular Weight | 188.18 g/mol |
| CAS Number | 868-14-4 |
| Appearance | White crystalline powder |
| Density | 1.954 g/mL at 25°C[1] |
| Solubility | Soluble in water, insoluble in alcohol[1] |
Buffer Characteristics and pH Data
The National Bureau of Standards (NBS), now NIST, established potassium hydrogen tartrate as a standard for pH calibration due to its stable and reproducible pH values.[2] A saturated solution at 25°C provides a standard pH of 3.56.[2] The pH of various molal solutions over a range of temperatures is detailed in the table below, making it a reliable standard for acidic conditions.
Table 2: Standard pH Values of this compound Buffer Solutions at Various Temperatures
| Temperature (°C) | 0.01 m Solution | 0.02 m Solution | 0.03 m Solution | Saturated Solution |
| 0 | 3.66 | 3.62 | 3.60 | 3.64 |
| 10 | 3.61 | 3.58 | 3.56 | 3.60 |
| 20 | 3.58 | 3.55 | 3.54 | 3.57 |
| 25 | 3.57 | 3.54 | 3.53 | 3.56 |
| 30 | 3.56 | 3.54 | 3.53 | 3.55 |
| 40 | 3.55 | 3.53 | 3.52 | 3.54 |
| 50 | 3.55 | 3.53 | 3.52 | 3.54 |
| 60 | 3.56 | 3.54 | 3.53 | 3.55 |
| Data sourced from the Journal of Research of the National Bureau of Standards.[2] |
Application Notes
Primary Use: pH Instrument Calibration
The principal application of this compound is as a primary or secondary reference standard for calibrating pH meters in the acidic range.[1][2] Its high purity and stable pH provide a reliable benchmark for ensuring the accuracy of pH measurements, which is critical for the reproducibility of biochemical experiments.[3]
Use as a Biochemical Buffer
While less common than citrate (B86180) or acetate (B1210297) buffers for enzymatic assays, this compound can be employed in specific applications where a stable pH between 3.5 and 3.6 is required.
Advantages:
-
High Purity and Stability: As a certified standard, it ensures a reproducible pH.
-
Single-Component System: It has adequate buffering capacity on its own, simplifying preparation.[2]
-
Low Temperature Dependence: The pH of the buffer shows minimal variation between 20°C and 60°C, which is advantageous for temperature-sensitive assays.[2]
Limitations and Considerations:
-
Fixed pH Range: Its utility is limited to its narrow, acidic buffering range around pH 3.5-3.6.
-
Potential for Chelation: Tartrates are known to be chelating agents.[4] This can be a significant drawback in assays involving metalloenzymes or requiring specific concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺), as the buffer could sequester these ions.
-
Protein Interaction: As with any buffer, nonspecific interactions with proteins can occur, potentially altering protein conformation, dynamics, or catalytic properties.[5] It is crucial to perform control experiments to validate the buffer's compatibility with the specific protein or system under investigation.
-
Limited Solubility: It is only moderately soluble in water.[2]
Experimental Protocols
Protocol 1: Preparation of Standard this compound Buffer Solutions
This protocol describes how to prepare standard buffer solutions for pH meter calibration or for use in assays.
Materials:
-
This compound (high purity, e.g., NIST-traceable)
-
Deionized, CO₂-free water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bar
Procedure:
-
For a 0.02 M Solution (pH ≈ 3.54 at 25°C): a. Weigh out 3.7636 grams of this compound (MW = 188.18 g/mol ). b. Quantitatively transfer the powder to a 1000 mL volumetric flask. c. Add approximately 800 mL of deionized water and dissolve the solid completely using a magnetic stirrer. d. Once dissolved, bring the volume to the 1000 mL mark with deionized water. e. Cap the flask and invert several times to ensure homogeneity.
-
For a Saturated Solution (pH ≈ 3.56 at 25°C): a. Add an excess of this compound (approximately 6-7 grams) to 1000 mL of deionized water in a beaker. b. Stir the mixture vigorously for at least 30 minutes at a constant temperature of 25°C. c. Allow the undissolved solid to settle. d. Carefully decant or filter the supernatant to obtain the clear, saturated buffer solution. The presence of solid material ensures saturation.
-
Storage: a. Store the buffer solutions in tightly sealed, chemically resistant bottles (e.g., borosilicate glass or polyethylene). b. To prevent microbial growth, especially for long-term storage, a small crystal of thymol (B1683141) can be added. c. Store at room temperature.
Caption: Workflow for preparing this compound buffer.
Protocol 2: Two-Point pH Meter Calibration
This protocol outlines the use of the prepared tartrate buffer for accurate acidic pH measurements.
Materials:
-
Calibrated pH meter with an electrode
-
This compound buffer (e.g., saturated solution, pH ≈ 3.56)
-
Neutral buffer standard (e.g., phosphate (B84403) buffer, pH 7.00)
-
Deionized water
-
Kimwipes or lint-free tissue
Procedure:
-
Electrode Rinse: Rinse the pH electrode thoroughly with deionized water and gently blot dry with a lint-free tissue.
-
First Calibration Point (Neutral): a. Place the electrode in the neutral buffer (pH 7.00). b. Allow the reading to stabilize and calibrate the meter to pH 7.00 according to the manufacturer's instructions.
-
Electrode Rinse: Rinse the electrode again with deionized water and blot dry.
-
Second Calibration Point (Acidic): a. Place the electrode in the this compound buffer (pH 3.56). b. Allow the reading to stabilize and calibrate the meter to this second point.
-
Verification: The pH meter is now calibrated for measurements in the acidic range. It is good practice to re-measure one of the standards to ensure the calibration was successful.
Caption: Logical flow for a two-point pH meter calibration.
Buffer Selection Guide
The decision to use this compound as a buffer should be made carefully. The following decision tree provides a logical guide for its selection.
Caption: Decision guide for selecting Potassium D-tartrate buffer.
References
Application of Potassium D-Tartrate Monobasic in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of potassium D-tartrate monobasic, also known as potassium hydrogen D-tartrate, in the field of asymmetric synthesis. The focus is on its role as a chiral resolving agent and its potential application as a chiral ligand in catalytic systems.
Introduction to Asymmetric Synthesis and Chiral Reagents
Asymmetric synthesis is a critical area of modern chemistry focused on the stereoselective synthesis of chiral molecules. The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, making the production of single enantiomers essential. Chiral reagents, such as this compound, play a pivotal role in achieving high levels of enantiomeric purity. This compound is an acidic salt of D-tartaric acid, a readily available and inexpensive chiral molecule. Its stereochemically defined structure makes it a valuable tool for introducing chirality into synthetic routes.
Application Note 1: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation
Principle:
One of the most established methods for separating enantiomers is chiral resolution. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can be separated by conventional methods like fractional crystallization. This compound, being a chiral acid, is well-suited for the resolution of racemic amines. The acidic proton of the carboxylic acid group reacts with the basic amine to form diastereomeric ammonium (B1175870) tartrate salts.
The general principle involves the following steps:
-
Reaction of the racemic amine with one equivalent of this compound.
-
Fractional crystallization of the less soluble diastereomeric salt.
-
Separation of the crystallized salt from the mother liquor (which is enriched in the more soluble diastereomeric salt).
-
Liberation of the enantiomerically enriched amine from the purified diastereomeric salt by treatment with a base.
Generalized Experimental Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the chiral resolution of a racemic primary amine using this compound. The specific solvent, temperature, and crystallization time will need to be optimized for each specific amine.
Materials:
-
Racemic amine
-
This compound
-
Methanol (B129727) (or another suitable solvent)
-
2 M Sodium hydroxide (B78521) solution
-
Diethyl ether (or another suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Salt Formation:
-
In a flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of warm methanol.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of warm methanol.
-
Slowly add the this compound solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.
-
The enantiomeric purity of the amine in the crystallized salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC or NMR spectroscopy.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the crystalline diastereomeric salt in deionized water.
-
Add 2 M sodium hydroxide solution dropwise with stirring until the pH of the solution is basic (pH > 10), and all the solid has dissolved.
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched amine.
-
Data Presentation: Illustrative Resolution of Racemic 1-Phenylethylamine (B125046)
The following table presents hypothetical, yet realistic, data for the resolution of racemic 1-phenylethylamine with this compound to illustrate the expected outcome of the procedure.
| Step | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |
| Crystallization | (R)-1-phenylethylammonium (R,R)-hydrogen tartrate | 40 | >95 | Not Applicable |
| Mother Liquor | (S)-1-phenylethylammonium (R,R)-hydrogen tartrate | 60 | - | Not Applicable |
| Amine Liberation | (R)-1-phenylethylamine | 38 | Not Applicable | >95 |
Visualization of the Chiral Resolution Workflow
Application Notes and Protocols for Growing Crystals of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the growth of single crystals of potassium D-tartrate monobasic, also known as potassium bitartrate (B1229483) or cream of tartar (KHC₄H₄O₆). The successful cultivation of high-quality single crystals is often a critical step in various fields of research and development, including structural analysis, polymorph screening, and seeding for industrial crystallization processes. The following protocols describe two common and effective methods for crystal growth from an aqueous solution: Slow Cooling and Slow Evaporation .
Data Presentation
The solubility of this compound in water is highly dependent on temperature. This property is fundamental to the crystallization processes described. The following table summarizes the solubility at various temperatures.
| Temperature (°C) | Solubility (g / 100 mL) |
| 20 | 0.57[1][2] |
| 100 | 6.1[1] |
Experimental Protocols
Two primary methods for growing crystals of this compound are detailed below. The choice of method may depend on the desired crystal size and the laboratory equipment available.
Protocol 1: Crystal Growth by Slow Cooling
This method is effective for substances that exhibit a significant increase in solubility with temperature, such as this compound.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Erlenmeyer flask or beaker
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Crystallization dish or beaker
-
Watch glass or aluminum foil
-
Insulated container (e.g., Dewar flask or styrofoam box)
-
Filtration apparatus (funnel and filter paper)
-
Spatula and weighing balance
Procedure:
-
Preparation of a Saturated Solution:
-
Based on the solubility data, determine the amount of this compound needed to create a saturated solution at an elevated temperature (e.g., near 100°C). For example, to prepare 100 mL of a saturated solution at 100°C, you will need approximately 6.1 g of the compound.[1]
-
Measure the required volume of distilled water into an Erlenmeyer flask or beaker with a magnetic stir bar.
-
Gently heat the water on a hot plate and begin stirring.
-
Gradually add the pre-weighed this compound powder to the heated water.
-
Continue heating and stirring until all the solid has dissolved, creating a clear solution.
-
-
Hot Filtration (Optional but Recommended):
-
To remove any insoluble impurities that could act as unwanted nucleation sites, perform a hot filtration.
-
Preheat a funnel and a clean receiving flask to prevent premature crystallization during filtration.
-
Quickly filter the hot, saturated solution into the clean crystallization vessel.
-
-
Initiation of Crystallization:
-
Cover the crystallization vessel with a watch glass or aluminum foil with a few small perforations to allow for slow cooling and to prevent contamination from dust.
-
For controlled and slower cooling, place the crystallization vessel inside an insulated container. A Dewar flask filled with hot water or a styrofoam box can be used for this purpose.[3][4]
-
-
Crystal Growth:
-
Allow the solution to cool slowly and undisturbed to room temperature over a period of several hours to a few days. Rapid cooling will lead to the formation of many small crystals, while slow cooling promotes the growth of larger, higher-quality single crystals.
-
Avoid any mechanical disturbances, as vibrations can induce rapid nucleation and result in a polycrystalline powder.
-
-
Harvesting the Crystals:
-
Once the solution has reached room temperature and crystal growth has ceased, carefully decant the supernatant liquid.
-
Gently remove the crystals from the vessel using a spatula or tweezers.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any residual mother liquor.
-
Dry the crystals on a filter paper at room temperature.
-
Protocol 2: Crystal Growth by Slow Evaporation
This method is suitable for substances with moderate solubility at room temperature and can be performed with minimal specialized equipment.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Beaker or shallow crystallization dish
-
Magnetic stir plate and stir bar (optional)
-
Aluminum foil or parafilm
-
Spatula and weighing balance
Procedure:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound in distilled water at room temperature (approximately 0.57 g per 100 mL).[1][2] It is advisable to add a slight excess of the solid to ensure saturation.
-
Stir the solution for an extended period (e.g., several hours) to ensure equilibrium is reached.
-
Allow the excess solid to settle at the bottom of the container.
-
-
Filtration:
-
Carefully decant or filter the saturated solution into a clean crystallization dish to remove the undissolved solid. A shallow dish provides a larger surface area for evaporation.
-
-
Initiation of Crystallization:
-
Cover the crystallization dish with aluminum foil or parafilm.
-
Pierce a few small holes in the cover to allow for slow and controlled evaporation of the solvent.[5] The rate of evaporation can be controlled by the number and size of the holes.
-
-
Crystal Growth:
-
Place the dish in a location with stable temperature and minimal air currents to avoid rapid evaporation and disturbances.
-
As the solvent slowly evaporates, the concentration of the solute will increase beyond its saturation point, leading to the formation and growth of crystals. This process may take several days to weeks.
-
-
Harvesting the Crystals:
-
When crystals of the desired size have formed, carefully remove them from the solution using a spatula or tweezers.
-
Gently wash the harvested crystals with a small amount of the mother liquor to remove any smaller attached crystals.
-
Dry the crystals on a filter paper at room temperature.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the two described crystal growth protocols.
Caption: Workflow for Crystal Growth by Slow Cooling.
Caption: Workflow for Crystal Growth by Slow Evaporation.
References
Application Notes and Protocols: Preparation of a Standard Solution of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium D-tartrate monobasic, also known as potassium hydrogen D-tartrate, is a salt of D-tartaric acid. It serves as a primary standard for pH buffer solutions and finds applications in various analytical and pharmaceutical procedures. Its stability and well-defined chemical properties make it a reliable reference material in research and quality control settings. This document provides detailed protocols for the preparation of standard solutions of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of its standard solutions.
| Property | Value |
| Molecular Formula | C₄H₅KO₆ |
| Molecular Weight | 188.18 g/mol [1][2][3][4] |
| Appearance | White crystalline or granulated powder |
| Solubility in Water | 0.57 g/100 mL at 20 °C6.1 g/100 mL at 100 °C[5] |
| Solubility in other solvents | Insoluble in alcohol[5][6][7] |
| pH of saturated solution (25°C) | 3.557[5][6] |
| Stability | Stable under normal conditions.[6][7] |
| Incompatibilities | Strong oxidizing agents.[6][7] |
Applications
Standard solutions of this compound are utilized in several key areas within research and drug development:
-
pH Meter Calibration: As a primary pH standard, a saturated solution of this compound provides a stable and accurate reference point (pH 3.557 at 25°C) for calibrating pH meters.[5][6]
-
Buffer Preparation: It is a crucial component in the formulation of acidic buffer systems for various biochemical and pharmaceutical analyses.
-
Chemical Analysis: Used as a standard in titrimetric analysis and as a chelating agent in specific assays.[8]
-
Drug Formulation Studies: Employed in pre-formulation and formulation studies to control pH and assess the stability of active pharmaceutical ingredients (APIs).
Experimental Protocols
Preparation of a 0.1 M Standard Solution
This protocol outlines the steps to prepare 100 mL of a 0.1 M this compound standard solution.
Materials and Equipment:
-
This compound (analytical grade)
-
Deionized or distilled water
-
100 mL volumetric flask (Class A)
-
Analytical balance (readability ± 0.0001 g)
-
Weighing paper or boat
-
Spatula
-
Funnel
-
Beaker
-
Wash bottle with deionized water
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Procedure:
-
Drying the Primary Standard: Dry the this compound powder at 105°C for 3 hours and then cool it in a desiccator before weighing.[5]
-
Calculation of Required Mass:
-
Molecular Weight (MW) of C₄H₅KO₆ = 188.18 g/mol
-
Desired Molarity (M) = 0.1 mol/L
-
Volume (V) = 100 mL = 0.1 L
-
Mass (g) = M × MW × V = 0.1 mol/L × 188.18 g/mol × 0.1 L = 1.8818 g
-
-
Weighing: Accurately weigh approximately 1.8818 g of the dried this compound using an analytical balance.
-
Dissolution:
-
Carefully transfer the weighed powder into a 100 mL beaker.
-
Add approximately 50-60 mL of deionized water.
-
Gently heat the solution while stirring to facilitate dissolution.[5]
-
-
Transfer to Volumetric Flask:
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Quantitatively transfer the solution into a 100 mL volumetric flask using a funnel.
-
Rinse the beaker, funnel, and stirring rod with small portions of deionized water, transferring the rinsings into the volumetric flask.
-
-
Dilution to Volume:
-
Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Stopper the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Preparation of a Saturated Standard Buffer Solution (for pH Calibration)
This protocol describes the preparation of a saturated this compound solution, which serves as a primary pH standard.
Materials and Equipment:
-
This compound (analytical grade)
-
Deionized or distilled water
-
Glass-stoppered bottle or flask
-
Magnetic stirrer and stir bar or mechanical shaker
-
Filtration apparatus (e.g., Buchner funnel and filter paper or a syringe filter)
-
Thermometer
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Procedure:
-
Addition of Excess Solute: Add an excess amount of this compound (approximately 1-2 g) to 100 mL of deionized water in a glass-stoppered bottle.
-
Equilibration:
-
Stopper the bottle and shake it vigorously for several minutes at 25 °C.
-
Alternatively, use a magnetic stirrer to agitate the solution for at least 30 minutes.
-
-
Temperature Control: Ensure the solution is maintained at 25 °C, as the pH of the saturated solution is temperature-dependent.
-
Separation of Saturated Solution:
-
Verification: The resulting clear solution is a saturated solution of this compound with a pH of 3.557 at 25 °C.[5][6]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling this compound.
-
Avoid inhalation of dust. Use in a well-ventilated area or with appropriate respiratory protection if dust is generated.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Visualized Workflows
Caption: Workflow for Preparing a Standard Solution.
Caption: Preparing a Saturated Buffer Solution.
References
- 1. spectrum.troy.edu [spectrum.troy.edu]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. edgeanalytical.com [edgeanalytical.com]
- 4. POTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 5. Potassium Bitartrate [drugfuture.com]
- 6. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 7. fishersci.ca [fishersci.ca]
- 8. scbt.com [scbt.com]
Application Notes and Protocols: Potassium D-Tartrate Monobasic in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a variety of applications, including gas storage, separation, catalysis, and drug delivery. The use of chiral ligands, such as tartaric acid and its derivatives, allows for the synthesis of chiral MOFs, which are of particular interest for enantioselective separations and asymmetric catalysis.
Potassium D-tartrate monobasic (also known as potassium bitartrate (B1229483) or cream of tartar) is a readily available, chiral, and biocompatible starting material that can serve as a ligand precursor in the synthesis of chiral MOFs. This document provides detailed application notes and experimental protocols for the synthesis of tartrate-based MOFs, with a focus on leveraging this compound.
Synthesis Strategies
The synthesis of tartrate-based MOFs typically employs solvothermal or hydrothermal methods. These techniques involve heating a solution of the metal salt and the tartrate ligand in a sealed vessel, allowing for the crystallization of the MOF structure. The choice of solvent, temperature, and reaction time can significantly influence the resulting MOF's properties.
Key Synthesis Parameters:
-
Metal Source: Divalent metal salts (e.g., acetates or nitrates of Zn²⁺, Co²⁺, Mg²⁺, Mn²⁺, Ni²⁺, Cu²⁺) are commonly used.
-
Ligand: While D-tartaric acid is frequently used, this compound can be used directly or formed in situ by reacting D-tartaric acid with a potassium base like KOH.
-
Solvent: Water is used for hydrothermal synthesis, while organic solvents like N,N-dimethylformamide (DMF) are common in solvothermal methods.
-
Temperature: Typical reaction temperatures range from 100 to 150 °C.
-
Time: Reaction times can vary from several hours to a few days.
Experimental Protocols
The following protocols are generalized from literature procedures for the synthesis of tartrate-based MOFs and can be adapted for the use of this compound.
Protocol 1: Hydrothermal Synthesis of a Divalent Metal-Tartrate MOF
This protocol is adapted from the synthesis of anhydrous zinc tartrate MOFs.[1]
Materials:
-
Divalent metal acetate (B1210297) (e.g., Zinc acetate, Cobalt acetate)
-
This compound (or D-tartaric acid and KOH)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve the divalent metal acetate (0.5 mmol) in 10 mL of deionized water.
-
In a separate vial, dissolve this compound (0.5 mmol) in 10 mL of deionized water. If using D-tartaric acid, dissolve 0.5 mmol of the acid and add 0.5 mmol of KOH to the solution.
-
Combine the two solutions in the 20 mL vial.
-
Seal the vial tightly and place it in a preheated oven at 110 °C.
-
Maintain the reaction temperature for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product sequentially with deionized water (3 x 10 mL) and ethanol (B145695) (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product in an oven at 60 °C overnight.
Protocol 2: Solvothermal Synthesis of a Cobalt-Tartrate MOF
This protocol is a generalized procedure for the solvothermal synthesis of cobalt-based MOFs.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve cobalt(II) nitrate hexahydrate (0.5 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve this compound (0.5 mmol) in 10 mL of DMF.
-
Combine the two solutions in the 20 mL vial.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Cool the vial to room temperature at a rate of 5 °C/min.
-
Collect the crystalline product by centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
Data Presentation
The following tables summarize typical quantitative data for tartrate-based MOFs synthesized under various conditions.
Table 1: Synthesis Conditions for Divalent Metal-Tartrate MOFs
| Metal Ion | Ligand | Synthesis Method | Temperature (°C) | Time (days) | Solvent |
| Zn²⁺ | D-Tartaric Acid | Hydrothermal | 110 | 2 | Water |
| Co²⁺ | D-Tartaric Acid | Hydrothermal | 110 | 2 | Water |
| Mg²⁺ | D-Tartaric Acid | Hydrothermal | 110 | 2 | Water |
| Mn²⁺ | D-Tartaric Acid | Hydrothermal | 110 | 2 | Water |
| Ni²⁺ | D-Tartaric Acid | Hydrothermal | 110 | 2 | Water |
| Cu²⁺ | D-Tartaric Acid | Hydrothermal | 110 | 2 | Water |
Table 2: Crystallographic Data for Anhydrous Zinc D-Tartrate MOF
| Parameter | Value |
| Formula | C₄H₄O₆Zn |
| Crystal System | Orthorhombic |
| Space Group | I222 |
| a (Å) | 8.34 |
| b (Å) | 9.82 |
| c (Å) | 7.36 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 603.3 |
Data obtained from studies on [Zn(D-TAR)].[1]
Visualization of Synthesis and Structure
Experimental Workflow
The following diagram illustrates the general workflow for the hydrothermal or solvothermal synthesis of a tartrate-based MOF.
Caption: General workflow for the synthesis of tartrate-based MOFs.
Coordination Environment
The tartrate ligand is a versatile building block capable of coordinating to metal centers in various modes. In many reported structures, the tartrate anion acts as a bridging ligand, connecting multiple metal centers to form a three-dimensional framework. The carboxylate and hydroxyl groups of the tartrate molecule participate in the coordination.
Caption: Simplified coordination of a tartrate ligand to two metal centers.
Characterization of Tartrate-Based MOFs
Standard techniques for the characterization of MOFs are applicable to tartrate-based materials.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which solvent molecules are removed and the framework decomposes.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET method) and pore volume of the activated MOF.
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including the coordination environment of the metal centers and the connectivity of the framework.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups of the tartrate ligand to the metal centers.
Applications in Drug Development
The inherent chirality and potential biocompatibility of tartrate-based MOFs make them attractive for applications in the pharmaceutical industry.
-
Chiral Separations: The chiral pores of these MOFs can be utilized for the separation of enantiomers of drug molecules.
-
Asymmetric Catalysis: The chiral framework can act as a heterogeneous catalyst for the synthesis of enantiomerically pure pharmaceutical intermediates.
-
Drug Delivery: The porous structure can be used to encapsulate and deliver therapeutic agents. The use of a biocompatible ligand like tartrate is particularly advantageous in this context.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of chiral Metal-Organic Frameworks. By employing straightforward hydrothermal or solvothermal methods, researchers can generate a range of tartrate-based MOFs with tunable properties. The protocols and data presented in these application notes provide a solid foundation for the exploration and utilization of these promising materials in various scientific and industrial fields, particularly in drug development. Further research into the synthesis of novel tartrate-based MOFs and the exploration of their full potential in enantioselective applications and drug delivery systems is highly encouraged.
References
Application Notes and Protocols: Potassium D-Tartrate Monobasic in the Food Industry
Introduction
Potassium D-tartrate monobasic, commonly known as potassium bitartrate (B1229483) or cream of tartar, is a potassium acid salt of tartaric acid with the chemical formula KC₄H₅O₆.[1][2] It is a natural byproduct of the winemaking process, crystallizing in wine casks during the fermentation of grape juice.[3] In the food industry, it is a widely used additive (E336) recognized for its versatility as a leavening agent, stabilizer, pH control agent, and anticaking agent.[3][4][5] The U.S. Food and Drug Administration (FDA) has affirmed potassium acid tartrate as Generally Recognized as Safe (GRAS) for its intended uses in food.[6][7]
These application notes provide a comprehensive overview of the properties, functions, and recommended usage of this compound in various food systems. Detailed experimental protocols are included to assist researchers, scientists, and drug development professionals in evaluating its efficacy and functionality.
Physicochemical Properties
This compound is a white crystalline powder with a pleasant, slightly acidic taste.[1][6] Its key physicochemical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | KC₄H₅O₆ | [1][8] |
| Molecular Weight | 188.177 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Taste | Pleasant, acidulous | [6][9] |
| Density | 1.05 g/cm³ (solid) | [1] |
| pH of Saturated Solution (25°C) | 3.557 | [1][2] |
| pH of 1% Aqueous Solution | ~3.4 - 5.5 | [8][9] |
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| 20 | 0.57 | [1] |
| 100 | 6.1 | [1] |
Applications in the Food Industry
This compound serves multiple functions in food production, contributing to the texture, volume, and stability of a wide range of products.
Leavening Agent
In combination with an alkaline substance, typically sodium bicarbonate (baking soda), this compound acts as a leavening agent in baked goods.[10][11] The acidic nature of potassium bitartrate reacts with baking soda in the presence of moisture to produce carbon dioxide gas, which causes the dough or batter to rise.[10][12]
-
Recommended Usage: For every 1 teaspoon of baking powder required in a recipe, a substitute can be made using 1/2 teaspoon of cream of tartar and 1/4 teaspoon of baking soda.[11]
Stabilizer
This compound is widely used to stabilize egg whites and whipped cream, increasing their volume and heat tolerance.[10][13] It achieves this by lowering the pH of the egg whites, which helps to denature the proteins and create a more stable foam structure.[12][14] This prevents the collapse of meringues, soufflés, and angel food cakes.[13][14]
Crystallization Inhibitor
In confectionery applications such as candies, frostings, and syrups, this compound prevents the crystallization of sugar.[10] It acts by inverting a portion of the sucrose (B13894) into glucose and fructose, which interferes with the formation of large sugar crystals, resulting in a smoother texture.[1][10]
-
Recommended Usage: A small amount, typically 1/8 to 1/4 teaspoon per batch of candy or syrup, is sufficient to prevent crystallization.[10]
Acidity Regulator and Other Functions
This compound is also utilized to:
-
Control pH: Its acidic properties help in regulating the pH of food products.[3]
-
Prevent Discoloration: Adding a pinch to boiling water can help vegetables retain their color.[13]
-
Act as an Anticaking Agent: It helps to prevent lumping in powdered food products.[3]
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the key functionalities of this compound in food applications.
Protocol for Evaluating Egg White Foam Stability
Objective: To determine the effect of this compound on the stability of egg white foam.
Materials:
-
Fresh egg whites
-
This compound
-
Electric mixer with a whisk attachment
-
Mixing bowls
-
Measuring spoons and graduated cylinders
-
Funnels
-
Glass wool
-
Stopwatch
Procedure:
-
Separate egg whites from yolks, ensuring no yolk contamination.
-
Prepare two samples of egg whites of equal volume in separate clean, dry mixing bowls.
-
To one sample (the experimental group), add this compound at a concentration of 1/8 teaspoon per egg white. The other sample will serve as the control.
-
Beat each sample with the electric mixer at a consistent speed.
-
Record the time it takes for each sample to reach the stiff peak stage (when the peaks stand straight without bending).
-
Once stiff peaks are formed, transfer the foam from each bowl into a separate funnel lined with glass wool, placed over a graduated cylinder.
-
Allow the foams to stand for 30 minutes.
-
Measure and record the volume of liquid that has drained from each foam into the graduated cylinder. A smaller volume of drained liquid indicates a more stable foam.
Expected Results: The egg white foam containing this compound is expected to form more quickly and exhibit greater stability, as indicated by a lower volume of drained liquid compared to the control group.
Protocol for Determination of Total Tartaric Acid in a Food Product (Adapted from AOAC Method 910.03)
Objective: To quantify the total tartaric acid content in a food product, which can be used to determine the concentration of this compound.
Materials:
-
Food sample
-
Lead acetate (B1210297) solution
-
Hydrogen sulfide (B99878) (H₂S) gas
-
Potassium hydroxide (B78521) (KOH) solution (30%)
-
Acetic acid
-
Ethanol (B145695) (95% and 80%)
-
Sodium hydroxide (NaOH) solution (0.1 N)
-
Phenolphthalein (B1677637) indicator
-
Centrifuge and centrifuge bottles
-
Volumetric flasks
-
Burette
-
Filtration apparatus
Procedure:
-
Sample Preparation: Prepare an aqueous extract of the food sample.
-
Precipitation of Tartrates:
-
Add lead acetate solution to the sample extract to precipitate lead tartrate.
-
Centrifuge the mixture to collect the precipitate.
-
-
Washing the Precipitate: Wash the precipitate with 80% ethanol to remove impurities.
-
Decomposition of Lead Tartrate:
-
Resuspend the precipitate in water.
-
Bubble hydrogen sulfide gas through the suspension to precipitate lead sulfide (PbS) and release free tartaric acid into the solution.
-
-
Filtration: Filter the solution to remove the lead sulfide precipitate.
-
Titration:
-
Take a known volume of the clear filtrate containing the tartaric acid.
-
Neutralize the solution with a standardized 0.1 N sodium hydroxide solution using phenolphthalein as an indicator.
-
-
Calculation: Calculate the amount of tartaric acid in the sample based on the volume of NaOH solution used. 1 mL of 0.1 N NaOH is equivalent to 0.015 g of tartaric acid.
Signaling Pathways and Mechanisms of Action
The primary functions of this compound in food systems are based on its chemical properties rather than interaction with biological signaling pathways within the food matrix itself.
Leavening Action
The leavening action is a classic acid-base reaction. When this compound (an acid salt) is combined with sodium bicarbonate (a base) in the presence of water, an acid-base neutralization reaction occurs, producing carbon dioxide gas.
Reaction: KHC₄H₄O₆ (aq) + NaHCO₃ (aq) → KNaC₄H₄O₆ (aq) + H₂O (l) + CO₂ (g)
Protein Stabilization in Egg Whites
The stabilization of egg white foams by this compound is due to its effect on the pH of the system. The addition of this acidic salt lowers the pH of the egg whites, bringing the proteins closer to their isoelectric point. At this pH, the electrostatic repulsion between protein molecules is reduced, allowing them to denature and aggregate more effectively at the air-water interface, thus creating a more stable foam structure.[14][16]
Conclusion
This compound is a versatile and effective food additive with a long history of safe use. Its primary functions as a leavening agent, stabilizer, and crystallization inhibitor make it an invaluable ingredient in a wide array of food products. The provided application notes and experimental protocols offer a framework for its effective utilization and evaluation in research and development settings.
References
- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 2. Client Challenge [sca21.fandom.com]
- 3. Cream of Tartar: Uses, Benefits, Nutrients, Downsides [healthline.com]
- 4. Temporary title [webprod.hc-sc.gc.ca]
- 5. GSFA Online Food Additive Details for Potassium sodium L(+)-tartrate [fao.org]
- 6. eCFR :: 21 CFR 184.1077 -- Potassium acid tartrate. [ecfr.gov]
- 7. Cream of Tartar | American Society of Baking [asbe.org]
- 8. abachemicals.com [abachemicals.com]
- 9. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kimecopak.ca [kimecopak.ca]
- 11. Cream of Tartar in Baking: The Science behind - Bake with Sweetspot [bakewithsweetspot.com]
- 12. What is the mechanism of Potassium Bitartrate? [synapse.patsnap.com]
- 13. Cream of Tartar: What It Is and How to Use It [allrecipes.com]
- 14. researchgate.net [researchgate.net]
- 15. foodnetwork.com [foodnetwork.com]
- 16. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Quantification of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of potassium D-tartrate monobasic (also known as potassium bitartrate). The methods described are suitable for quality control, stability studies, and formulation development in the pharmaceutical industry.
Introduction
This compound (C₄H₅KO₆) is the potassium acid salt of D-tartaric acid. It is used as a pharmaceutical excipient and, in some cases, as an active pharmaceutical ingredient. Accurate and precise quantification is crucial to ensure product quality and regulatory compliance. This document outlines four common analytical methods for its determination: High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Acid-Base Titration, and Colorimetric Assay.
Summary of Analytical Methods
The following table summarizes the key quantitative performance characteristics of the analytical methods described in this document. This allows for a direct comparison to aid in the selection of the most appropriate method for a specific application.
| Parameter | HPLC | Ion Chromatography | Acid-Base Titration | Colorimetric Assay |
| Principle | Reverse-phase chromatography with UV detection | Ion-exchange chromatography with conductivity detection | Neutralization reaction with a standardized base | Complexation with vanadate, measured spectrophotometrically |
| Linearity (Range) | Analyte specific, typically wide range | 0.2 - 25 mg/L (r² = 0.9999)[1] | 50% - 150% of assay weight (r² = 0.9999 for similar compound)[2][3] | 0.2 - 5 g/L[4] |
| Limit of Detection (LOD) | Analyte and instrument dependent | 9.13 µg/L[1] | Not typically determined for this assay | ~0.1 g/L[4] |
| Limit of Quantification (LOQ) | Analyte and instrument dependent | 30.4 µg/L[1] | Not typically determined for this assay | Not specified |
| Accuracy (% Recovery) | 100.83% – 101.54% | 97.1% - 102%[1] | Mean assay of 100.40% for a similar compound[2][3] | ~100% (compared to HPLC)[4] |
| Precision (% RSD) | < 2.0% | < 0.1% (RT), 0.17% - 0.72% (Peak Area)[1] | 0.43% for a similar compound[2][3] | < 5%[4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the quantification of this compound. The following protocol is adapted from a validated method for tartaric acid in a pharmaceutical formulation.
Experimental Protocol
1.1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate (B84403), with the pH adjusted to 2.6 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
1.2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.01 M solution. Adjust the pH to 2.6 with orthophosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute an aliquot of this stock solution with the mobile phase to a suitable working concentration.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample equivalent to about 50 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute an aliquot to a concentration within the calibration range.
1.3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the peak area of the tartrate peak.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
Workflow Diagram
Ion Chromatography (IC)
Ion chromatography is a robust and sensitive method for the determination of tartrate, the active component of this compound. This method offers a significant improvement over the traditional titration method found in some pharmacopeias.[1]
Experimental Protocol
2.1. Instrumentation and Conditions:
-
IC System: A reagent-free ion chromatography (RFIC™) system with an eluent generator, a column oven, and a suppressed conductivity detector.[1]
-
Column: Dionex™ IonPac™ AS20 ion-exchange column.[1]
-
Eluent: Electrolytically generated 20 mM Potassium Hydroxide (B78521) (KOH).[1]
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[1]
-
Detection: Suppressed conductivity.
2.2. Reagent and Sample Preparation:
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100.0 mg of USP potassium bitartrate (B1229483) reference standard into a 100 mL polypropylene (B1209903) volumetric flask and dissolve in deionized (DI) water.[1]
-
Working Standard Solution (20 mg/L): Dilute 1.0 mL of the stock standard solution to 50 mL with DI water.[1]
-
Sample Stock Solution (1000 mg/L): Accurately weigh 100.0 mg of the potassium bitartrate sample into a 100 mL polypropylene volumetric flask and dissolve in DI water.[1]
-
Sample Working Solution (20 mg/L): Dilute 1.0 mL of the sample stock solution to 50 mL with DI water.[1]
2.3. Analysis:
-
Equilibrate the IC system with the eluent.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the peak area for tartrate.
-
Calculate the concentration of this compound in the sample.
Workflow Diagram
Acid-Base Titration
This is a classic and widely used method for the assay of this compound, as described in the United States Pharmacopeia (USP).[5]
Experimental Protocol
3.1. Instrumentation and Reagents:
-
Burette: 50 mL, Class A.
-
Titrant: 1 N Sodium Hydroxide (NaOH) VS, accurately standardized.
-
Indicator: Phenolphthalein (B1677637) TS.
-
Solvent: Boiling deionized water.
3.2. Sample Preparation:
-
Accurately weigh about 6 g of this compound, previously dried at 105°C for 3 hours.[5]
3.3. Titration Procedure:
-
Dissolve the weighed sample in 100 mL of boiling water.[5]
-
Add a few drops of phenolphthalein indicator.[5]
-
Titrate with 1 N sodium hydroxide VS to a persistent pink endpoint.[5]
-
Perform a blank determination and make any necessary corrections.[5]
-
Each mL of 1 N sodium hydroxide is equivalent to 188.2 mg of C₄H₅KO₆.[5]
Workflow Diagram
Colorimetric Assay
This method is based on the reaction of tartaric acid with a vanadium salt to produce a colored complex, which can be measured spectrophotometrically.[6] While often used for wine and juice analysis, the principle can be applied to pharmaceutical samples with appropriate validation.
Experimental Protocol
4.1. Instrumentation and Reagents:
-
Spectrophotometer: Capable of measuring absorbance at 520 nm.[6]
-
Reagents: A commercially available tartaric acid assay kit (e.g., from R-Biopharm or Megazyme) containing a vanadium salt reagent and tartaric acid standard.
4.2. Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of tartaric acid covering the expected concentration range of the sample.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in deionized water to achieve a concentration within the linear range of the assay.
4.3. Assay Procedure (General):
-
Pipette the blank (water), standard solutions, and sample solutions into separate test tubes or cuvettes.
-
Add the color reagent (vanadium salt solution) to each tube.
-
Mix and incubate for a specified time (e.g., 10 minutes) at room temperature.[6]
-
Measure the absorbance of the solutions at 520 nm against the blank.[6]
-
Construct a calibration curve from the absorbance of the standard solutions.
-
Determine the concentration of tartaric acid in the sample solution from the calibration curve.
Workflow Diagram
References
Application Notes and Protocols for the Use of Potassium D-tartrate Monobasic as a Resolving Agent in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separation is a critical process in the pharmaceutical industry, as enantiomers of a drug molecule often exhibit different pharmacological and toxicological profiles. One of the most established and industrially scalable methods for separating enantiomers is diastereomeric salt crystallization. This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.
Potassium D-tartrate monobasic, the monopotassium salt of D-tartaric acid, is a valuable chiral resolving agent, particularly for the separation of racemic bases such as amines. Its availability, cost-effectiveness, and ability to form crystalline salts make it an attractive choice for chiral resolution in drug development and manufacturing.
These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the use of this compound as a resolving agent in pharmacology.
Principle of Chiral Resolution
The fundamental principle behind chiral resolution using this compound lies in the formation of diastereomeric salts with distinct solubilities. When a racemic base (a 1:1 mixture of R- and S-enantiomers) is treated with enantiomerically pure D-tartaric acid (in the form of its monopotassium salt), two diastereomeric salts are formed: (R-base)-(D-tartrate) and (S-base)-(D-tartrate). These diastereomers are not mirror images and thus have different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Finally, the resolved enantiomer is recovered from the isolated diastereomeric salt by treatment with a base.
Experimental Protocols
The following are generalized yet detailed methodologies for the chiral resolution of a racemic basic drug using this compound. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for different target molecules.
Protocol 1: Diastereomeric Salt Crystallization
This protocol outlines the formation and isolation of the less soluble diastereomeric salt.
Materials:
-
Racemic basic drug (e.g., racemic chlorpheniramine)
-
This compound
-
Solvent (e.g., methanol, ethanol, acetone, or mixtures with water)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, crystallizing dish)
-
Heating and stirring apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
-
pH meter or pH indicator paper
Procedure:
-
Dissolution: Dissolve the racemic basic drug in a suitable solvent in an Erlenmeyer flask with stirring. The choice of solvent is critical and should be determined through solubility studies to maximize the solubility difference between the two diastereomeric salts. Heating may be required to achieve complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of this compound in the same solvent, with gentle heating if necessary.
-
Salt Formation and Crystallization: Slowly add the solution of this compound to the solution of the racemic drug with continuous stirring. After the addition is complete, allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. The formation of a precipitate should be observed.
-
Maturation: Allow the suspension to stir at the cooled temperature for a period (e.g., 2-24 hours) to allow for complete crystallization and to improve the diastereomeric purity of the solid.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Pure Base
This protocol describes the recovery of the resolved enantiomer from the isolated diastereomeric salt.
Materials:
-
Isolated diastereomeric salt from Protocol 1
-
Aqueous base solution (e.g., 1 M sodium hydroxide, potassium carbonate solution)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Suspend the dried diastereomeric salt in water.
-
Basification: Add the aqueous base solution dropwise while stirring until the pH of the solution is basic (typically pH > 10). This will neutralize the tartaric acid and liberate the free base form of the drug.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated free base into an appropriate organic solvent. Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched free base.
Data Presentation
The success of a chiral resolution is evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes representative data from the resolution of a racemic basic drug using a tartaric acid derivative, which can be considered indicative of the expected performance with this compound.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (±)-Ephedrine HCl | (2R,3R)-DBTA·Na | Acetone/Water | 92.5 | >98 |
| (±)-Chlorpheniramine | D-Tartaric Acid | Methanol | 85 | 95 |
Note: Data is illustrative and may vary depending on the specific substrate and experimental conditions. The yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic base using this compound.
Logical Relationship of Chiral Resolution
The following diagram illustrates the logical relationship between the components in the chiral resolution process.
Conclusion
This compound is a versatile and effective resolving agent for the separation of racemic basic compounds in the pharmaceutical industry. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize chiral resolution processes. The key to a successful resolution lies in the systematic screening of solvents and crystallization conditions to achieve maximum differentiation in the solubilities of the diastereomeric salts, thereby leading to high yield and enantiomeric purity of the desired drug enantiomer.
Application Notes and Protocols for Characterizing the Piezoelectric Properties of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the experimental investigation of the piezoelectric properties of potassium D-tartrate monobasic (KDT). As a chiral, non-centrosymmetric organic crystal, KDT is a promising candidate for lead-free piezoelectric applications in sensors, actuators, and pharmaceutical delivery systems. This document outlines detailed protocols for the critical steps of single-crystal growth, sample preparation, and the measurement of both the direct and converse piezoelectric effects. The methodologies are based on established techniques for characterizing similar crystalline materials, ensuring robust and reproducible results.
Introduction to Piezoelectricity in Organic Crystals
Piezoelectricity is the generation of an electric charge in response to applied mechanical stress (the direct effect) and, conversely, the induction of mechanical strain when an electric field is applied (the converse effect). This phenomenon is inherent to materials with a non-centrosymmetric crystal structure. While inorganic ceramics like lead zirconate titanate (PZT) are widely used, there is growing interest in organic piezoelectric materials due to their biocompatibility, flexibility, and environmentally friendly nature.
This compound (also known as potassium hydrogen D-tartrate), a derivative of tartaric acid, crystallizes in a non-centrosymmetric system, making it a suitable candidate for piezoelectric studies. Characterizing its piezoelectric coefficients is essential for evaluating its potential in advanced applications.
Experimental Protocols
A successful investigation hinges on three key stages: growing high-quality single crystals, preparing precisely oriented samples, and accurately measuring the electromechanical response.
Protocol 1: Single Crystal Growth by Controlled Slow Cooling
High-quality, single crystals are a prerequisite for accurate piezoelectric measurements. The slow cooling solution growth method is effective for materials like KDT which have good solubility in water that varies with temperature.
Materials and Equipment:
-
High-purity this compound powder (>99%)
-
Deionized water
-
Large glass beaker (e.g., 1000 mL)
-
Hot plate with magnetic stirring and temperature control
-
Digital thermometer
-
Filter paper (e.g., 0.22 µm pore size)
-
Crystallization dish
-
Nylon thread
-
A small, well-formed seed crystal (obtained from initial crystallization)
-
Constant temperature bath or insulated container
Methodology:
-
Solution Preparation: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 60-70 °C). Start by adding solute to the heated water while stirring continuously until a small amount of undissolved powder remains at the bottom.
-
Homogenization: Increase the temperature by another 5 °C and continue stirring for 1-2 hours to ensure complete dissolution and homogenization.
-
Filtering: Carefully filter the hot, saturated solution through a pre-heated filter paper into a clean, pre-heated crystallization dish. This step is crucial to remove any particulate impurities that could act as unwanted nucleation sites.
-
Seed Crystal Introduction: Allow the solution to cool slightly. Tie a high-quality seed crystal to a nylon thread and suspend it in the center of the solution, away from the walls and bottom of the dish. Cover the dish to prevent contamination and rapid evaporation.
-
Controlled Cooling: Place the entire crystallization setup into a precisely controlled temperature bath or a well-insulated container to facilitate very slow cooling (e.g., 0.1-0.5 °C per day). Slow cooling is essential for growing large, high-quality single crystals by preventing the formation of multiple small crystals.[1][2]
-
Crystal Harvesting: Once the crystal has grown to the desired size (e.g., >1 cm in each dimension), carefully remove it from the solution. Dry it gently with a lint-free cloth.
Protocol 2: Sample Preparation for Piezoelectric Measurement
Materials and Equipment:
-
Low-speed diamond saw with a goniometer stage
-
Lapping and polishing machine with abrasive slurries (e.g., alumina, diamond)
-
Caliper or micrometer
-
Silver conductive paint or sputter coater (for gold electrodes)
-
Fine gauge wires and silver epoxy
Methodology:
-
Orientation and Cutting: Identify the crystallographic axes of the grown crystal. For measuring the d33 coefficient, a rectangular or cylindrical sample must be cut with its primary faces perpendicular to the polar axis (typically the c-axis or '3' direction).
-
Lapping and Polishing: Lap the two parallel faces to be electroded to ensure they are flat and parallel. Polish these faces to a mirror finish to ensure good contact with the electrodes.
-
Dimension Measurement: Accurately measure the thickness (L) and area (A) of the sample using a caliper or micrometer.
-
Electroding: Apply thin, uniform electrodes to the two polished parallel faces. This can be done using silver conductive paint or by sputtering a thin layer of gold.
-
Wire Attachment: Attach fine gauge wires to the center of each electrode using a small amount of silver epoxy, and allow it to cure completely.
Protocol 3: Measurement of the Direct Piezoelectric Coefficient (d₃₃)
The direct piezoelectric coefficient d33 relates the charge generated per unit area to the applied mechanical stress. It can be measured using a quasi-static d33 meter, often referred to as the Berlincourt method.[3]
Equipment:
-
d₃₃ PiezoMeter (e.g., Piezotest PM300 or similar)[3]
-
Sample holder with probes
-
Oscilloscope (optional, for signal monitoring)
Methodology:
-
System Calibration: Turn on the d₃₃ meter and allow it to stabilize. Perform any manufacturer-recommended calibration procedures.
-
Sample Mounting: Carefully place the prepared KDT crystal sample between the two probes of the force head, ensuring the probes make firm contact with the center of the electrodes.[4]
-
Force Application: The instrument will apply a low-frequency (e.g., ~100 Hz), low-amplitude (~0.1 N RMS) dynamic force (F) along the same axis as the probes (the '3' direction).[4]
-
Charge Measurement: The applied force induces a periodic stress in the crystal, which in turn generates a measurable electrical charge (Q) on the electrodes via the direct piezoelectric effect. A built-in charge amplifier and signal processing unit measures this charge.[4][5]
-
d₃₃ Calculation: The instrument's electronics compare the measured charge to the applied force and directly display the d33 value. The governing equation is:
d₃₃ = Q / F
where Q is the generated charge (in Coulombs) and F is the applied force (in Newtons). The units of d33 are typically picocoulombs per Newton (pC/N).
-
Data Recording: Record the d33 value. Repeat the measurement at least five times, removing and remounting the sample each time to ensure repeatability and calculate an average value and standard deviation.
Protocol 4: Measurement of the Converse Piezoelectric Coefficient (d₃₃)
The converse effect is characterized by applying a voltage and measuring the resulting physical deformation. Due to the minuscule displacement (typically in the nanometer range), highly sensitive optical techniques like laser interferometry are required.[6][7]
Equipment:
-
Michelson or Mach-Zehnder Laser Interferometer
-
High-voltage amplifier/function generator
-
Sample holder
-
Photodetector and data acquisition system
-
Vibration isolation table
Methodology:
-
Setup Assembly: Mount the prepared KDT crystal in a stable holder on a vibration isolation table. One electroded face should be fixed, while the other is free to move. A small mirror should be attached to the moving face to serve as one of the mirrors in the interferometer's measurement arm.[6]
-
Interferometer Alignment: Align the laser interferometer so that the measurement beam reflects off the mirror on the crystal's surface and interferes with the reference beam at the photodetector.
-
Voltage Application: Apply a sinusoidal AC voltage (V) of known amplitude and frequency (e.g., 1 kHz, well below any resonance) across the crystal's electrodes using the function generator and high-voltage amplifier.[7]
-
Displacement Measurement: The applied voltage induces a periodic change in the crystal's thickness (ΔL) due to the converse piezoelectric effect. This movement causes a shift in the interference pattern detected by the photodetector. The data acquisition system records the photodetector signal, from which the amplitude of the displacement (ΔL) can be precisely calculated.
-
d₃₃ Calculation: The converse piezoelectric coefficient d33 is calculated using the formula:
d₃₃ = ΔL / V
where ΔL is the change in thickness (in meters) and V is the applied voltage (in Volts). The units are typically picometers per Volt (pm/V), which is equivalent to pC/N.[8]
-
Data Analysis: Record the d33 value. It is advisable to measure d33 as a function of applied voltage amplitude and frequency to check for linearity and identify any resonant behavior.
Data Presentation
All quantitative data should be summarized for clarity and comparison. While extensive piezoelectric data for this compound is not widely published, the following table provides a template for recording experimental results. For context, the measured value for a similar semi-organic crystal, Potassium Hydrogen Phthalate (KHP), is included as a reference.[9]
| Parameter | Symbol | Measured Value | Units | Reference Value (KHP)[9] |
| Direct Piezoelectric Coefficient | d₃₃ | [Experimental Result] | pC/N | 0.92 |
| Converse Piezoelectric Coefficient | d₃₃ | [Experimental Result] | pm/V | N/A |
| Sample Thickness | L | [Experimental Result] | mm | N/A |
| Electrode Area | A | [Experimental Result] | mm² | N/A |
| Test Frequency (Direct) | f | [Experimental Condition] | Hz | N/A |
| Applied Force (Direct) | F | [Experimental Condition] | N | N/A |
| Test Frequency (Converse) | f | [Experimental Condition] | Hz | N/A |
| Applied Voltage (Converse) | V | [Experimental Condition] | V | N/A |
Conclusion
These protocols provide a standardized framework for the comprehensive piezoelectric characterization of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the material's piezoelectric coefficients. Such data is crucial for assessing its suitability for novel applications in pharmaceuticals, biocompatible sensors, and other advanced technologies, contributing to the development of next-generation, lead-free piezoelectric devices.
References
- 1. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Piezotest.com - d33 PiezoMeter Systems (d33 Meters) [piezotest.com]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Experimental Physics (MXP) - Measuring Properties of the Piezoelectric Crystal Using A Quadrature Michelson Interferometer [sites.google.com]
- 7. youtube.com [youtube.com]
- 8. The Shock Show #1: The two "direct" way to measure the piezoelectric charge coefficient [ultrasonicadvisors.com]
- 9. irphouse.com [irphouse.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Potassium D-Tartrate Monobasic
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of potassium D-tartrate monobasic (also known as potassium hydrogen D-tartrate).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, with the chemical formula KC₄H₅O₆, is the monopotassium salt of D-tartaric acid.[1][2][3] It is a key intermediate in various chemical syntheses and is used as a biochemical reagent.[2][3] In culinary and winemaking contexts, its L-isomer counterpart is commonly known as cream of tartar.[1][4]
Q2: What are the primary factors that influence the yield of this compound during synthesis?
A2: The yield is primarily determined by the efficiency of its crystallization from a supersaturated solution. Key influencing factors include temperature, pH, reactant concentrations, solvent composition (e.g., presence of ethanol), and the presence of nucleation sites.[5][6][7] The interplay of these factors governs the solubility of the salt and the kinetics of crystal formation.[5][7]
Q3: How does temperature control affect the crystallization and yield?
A3: Lowering the temperature is a critical step for increasing the yield. This compound has a significantly lower solubility at colder temperatures.[5][8] Controlled cooling of the reaction mixture induces supersaturation, which drives the precipitation of the product out of the solution.[5] For instance, in related processes, holding the solution at temperatures between 0°C and -5.3°C has been shown to effectively induce crystallization.[5][7]
Q4: What is the optimal pH for maximizing precipitation?
A4: The pH of the solution is crucial because it determines the ionic form of tartaric acid. The equilibrium between tartaric acid (H₂T), bitartrate (B1229483) (HT⁻), and tartrate (T²⁻) is pH-dependent. The maximum concentration of the bitartrate anion (HT⁻), which combines with potassium ions (K⁺) to form the desired product, is achieved at a pH of approximately 3.5 to 3.7.[1][9] Adjusting the reaction mixture to this pH range can significantly improve the precipitation and thus the yield.
Q5: What is "seeding" and how can it improve the crystallization process?
A5: Seeding is the practice of adding a small quantity of pre-existing this compound crystals to the supersaturated solution.[4][10] These "seed" crystals act as nuclei, providing a surface for new crystals to form and grow upon.[7] This technique overcomes the energy barrier for nucleation, accelerating the crystallization process, making it faster and more efficient, and can lead to a higher and more consistent yield.[4][10]
Q6: Can the choice of solvent be used to increase the yield?
A6: Yes. This compound is less soluble in aqueous ethanol (B145695) solutions compared to pure water.[7] Its solubility progressively decreases as the alcohol concentration increases.[7][8] Therefore, performing the crystallization in a mixed solvent system containing ethanol can significantly reduce the solubility of the product and drive precipitation, leading to a higher isolated yield.
Troubleshooting Guide
Problem: My yield of this compound is consistently low.
Answer: Low yield is typically a result of sub-optimal crystallization conditions. To troubleshoot, consider the following factors and solutions:
-
Check the pH: Verify that the pH of your solution post-reaction is adjusted to the optimal range of 3.5-3.7 to maximize the bitartrate ion concentration.[1][9]
-
Lower the Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-4°C) and for an adequate duration to induce maximum precipitation.[5][7] The solubility is highly temperature-dependent.
-
Increase Reactant Concentration: The crystallization process is driven by supersaturation.[6][7] If possible, increasing the initial concentration of your reactants (D-tartaric acid and a potassium salt) can help achieve the necessary supersaturation for efficient precipitation.
-
Introduce a Co-solvent: The addition of a co-solvent like ethanol will decrease the solubility of the product and promote a higher recovery.[7][8]
-
Check for Impurities: Certain macromolecules like proteins or polysaccharides can act as inhibitors to crystal growth.[7][9] If your starting materials are not pure, these impurities could be hindering precipitation.
Problem: Crystallization is very slow or does not start at all.
Answer: A failure to crystallize, even in a seemingly supersaturated solution, is almost always due to a high energy barrier for nucleation.
-
Seeding: The most effective solution is to "seed" the solution. Add a small amount of pure this compound crystals to the mixture while stirring gently.[4][10] This provides the necessary templates for crystal growth to begin.
-
Mechanical Agitation: Gentle and continuous stirring can sometimes help induce nucleation and will aid in the growth of more uniform crystals once nucleation has started.[4][10]
-
Ensure Supersaturation: Double-check that your solution is indeed supersaturated at the crystallization temperature. This can be influenced by the initial reactant concentrations and the final solvent volume.
Problem: The final product is discolored or appears impure.
Answer: Impurities can arise from starting materials or be introduced during the synthesis. Purification is necessary to achieve a high-purity product.
-
Recrystallization: The most common and effective method for purifying crystalline solids is recrystallization. This involves dissolving the impure product in a minimum amount of a suitable hot solvent (like deionized water), filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly. The desired compound will crystallize out, leaving the more soluble impurities behind in the solvent.
-
Activated Carbon: If the discoloration is due to organic impurities, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb these impurities. The carbon is then removed by hot filtration before the cooling and crystallization step.
Summary of Key Experimental Parameters
| Parameter | Optimal Range/Condition | Rationale for Yield Improvement | Citations |
| pH | 3.5 - 3.7 | Maximizes the concentration of the bitartrate (HT⁻) species. | [1][9] |
| Temperature | 0°C to 4°C (or lower) | Decreases the solubility of this compound, promoting precipitation. | [5][7] |
| Solvent | Aqueous Ethanol | Reduces the solubility of the product compared to pure water. | [7][8] |
| Seeding | Add ~1-2% (w/w) of seed crystals | Overcomes the nucleation barrier, accelerating and improving crystallization efficiency. | [4][10] |
| Agitation | Gentle, continuous stirring | Promotes uniform crystal growth and prevents the formation of large agglomerates. | [4][10] |
Experimental Protocols
Protocol 1: General Synthesis and Crystallization
This protocol describes a general method for synthesizing this compound from D-tartaric acid and potassium hydroxide (B78521).
-
Reaction Setup: In a suitable reaction vessel, dissolve D-tartaric acid in deionized water.
-
Neutralization: Cool the solution in an ice bath. Slowly add a stoichiometric amount (0.5 equivalents) of a potassium hydroxide (KOH) solution dropwise with continuous stirring. Monitor the pH to ensure it does not exceed the target range significantly.
-
pH Adjustment: After the addition of KOH is complete, carefully adjust the pH of the solution to between 3.5 and 3.7 using either dilute KOH or D-tartaric acid solution.
-
Induce Crystallization:
-
(Optional) Add Co-solvent: If using a co-solvent, slowly add ethanol to the solution while stirring.
-
Cooling: Place the vessel in a cooling bath (e.g., ice-water or refrigerator) and reduce the temperature to 0-4°C.
-
Seeding: Once cooled, add a small spatula-tip of pure this compound seed crystals.
-
-
Crystal Growth: Allow the mixture to stand at the low temperature with gentle stirring for 4-6 hours, or until precipitation appears complete.[4][10]
-
Isolation: Isolate the crystalline product by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol or a saturated solution of the product in water to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the impure, dry this compound in a flask. Add a minimum amount of hot deionized water while stirring and heating to completely dissolve the solid.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then gently heat it back to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, and then subsequently in an ice bath to maximize crystal formation.
-
Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry as described in Protocol 1.
Visual Workflows and Guides
Caption: Workflow for the synthesis and isolation of this compound.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. MONOPOTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lamothe-abiet.com [lamothe-abiet.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. awri.com.au [awri.com.au]
- 8. enology.fst.vt.edu [enology.fst.vt.edu]
- 9. enology.fst.vt.edu [enology.fst.vt.edu]
- 10. oenotechnic.com [oenotechnic.com]
Technical Support Center: Crystal Growth of Potassium D-Tartrate Monobasic
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystal growth of potassium D-tartrate monobasic (also known as potassium hydrogen D-tartrate).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the crystal growth of this compound?
A1: The primary factors include supersaturation of the solution, temperature, pH, and the presence of impurities.[1][2][3] this compound has a limited solubility in water, which is significantly affected by temperature.[4][5]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound in water increases significantly with temperature.[4][5] This endothermic dissolution means that a saturated solution at a higher temperature will become supersaturated upon cooling, which is the driving force for crystallization.[6]
Q3: What is the ideal pH for crystallizing this compound?
A3: A saturated aqueous solution of potassium bitartrate (B1229483) naturally establishes a pH of about 3.56 at 25°C.[4] Maintaining a pH in this acidic range is generally suitable for crystallization. Significant deviations from this pH can alter the tartrate species in solution and affect crystal formation.[2]
Q4: Can impurities affect the crystal growth process?
A4: Yes, impurities can significantly impact crystal growth. They can inhibit nucleation, slow down the growth rate, alter the crystal shape (habit), or be incorporated into the crystal lattice, reducing purity and quality.[1][7] Substances like proteins and polyphenols are known to inhibit the crystallization of potassium bitartrate.[2]
Troubleshooting Guides
Issue 1: No Crystals Are Forming
| Possible Cause | Suggested Solution |
| Insufficient Supersaturation | The solution is not concentrated enough for nucleation to occur. Increase the concentration by dissolving more this compound, possibly with gentle heating, until the solution is saturated at the higher temperature. Alternatively, allow some of the solvent to evaporate slowly to increase the concentration.[1] |
| Cooling Rate is Too Slow | If the solution cools too slowly, it may remain in a metastable state without nucleating. Try a slightly faster, yet controlled, cooling rate. |
| Presence of Inhibiting Impurities | Certain impurities can prevent nucleation.[2] Purify the this compound by recrystallization before the final crystal growth experiment. Ensure all glassware is meticulously clean. |
| Lack of Nucleation Sites | The smooth surface of the container may not provide enough sites for initial crystal formation. Introduce a seed crystal of this compound into the supersaturated solution to initiate growth. |
Issue 2: Formation of Many Small Crystals Instead of a Few Large Ones
| Possible Cause | Suggested Solution |
| High Level of Supersaturation | If the solution is too concentrated or cooled too quickly, it can lead to rapid, uncontrolled nucleation, resulting in a large number of small crystals.[6] Prepare a solution with a lower level of supersaturation or decrease the cooling rate. |
| Agitation or Disturbance | Vibrations or movement can induce secondary nucleation, leading to the formation of multiple small crystals. Keep the crystallizing solution in a stable, undisturbed environment. |
| Presence of Particulate Impurities | Dust or other fine particles can act as nucleation sites, causing the formation of numerous small crystals. Filter the saturated solution while it is still warm to remove any particulate matter before setting it to crystallize. |
Issue 3: Crystals Have Poor Quality (e.g., cloudy, irregular shape)
| Possible Cause | Suggested Solution |
| Rapid Crystal Growth | Fast growth can lead to the inclusion of solvent or impurities within the crystal, resulting in cloudiness or defects. Slow down the crystal growth by reducing the level of supersaturation or the cooling rate. |
| Presence of Specific Impurities | Certain impurities can adsorb onto specific crystal faces, altering the crystal's natural growth habit and leading to irregular shapes.[7] Purify the starting material through recrystallization. |
| Temperature Fluctuations | Unstable temperature control can cause cycles of dissolution and rapid regrowth, leading to poor crystal quality. Ensure the crystallization environment has a stable and controlled temperature. |
Quantitative Data
The solubility of this compound is highly dependent on the temperature of the solvent. Below is a summary of available solubility data in water.
| Temperature (°C) | Solubility (g / 100 mL of water) |
| 20 | 0.57[4] |
| 100 | 6.1[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: In a clean beaker, add an excess amount of this compound powder to deionized water.
-
Heating: Gently heat the suspension on a hot plate with continuous stirring until the powder is completely dissolved. Add more deionized water if necessary to achieve full dissolution at an elevated temperature (e.g., 80-90°C).
-
Hot Filtration: Quickly filter the hot, saturated solution through a pre-warmed filter paper and funnel into a clean, pre-warmed flask. This step removes any insoluble impurities.
-
Cooling and Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. As the solution cools, purified this compound will crystallize.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the purified crystals in a desiccator or a low-temperature oven.
Protocol 2: Single Crystal Growth by Slow Cooling
-
Preparation of a Saturated Solution: Prepare a saturated solution of purified this compound in deionized water at an elevated temperature (e.g., 60-70°C) by following steps 1 and 2 of the purification protocol.
-
Filtration: Filter the hot, saturated solution into a clean crystallization dish.
-
Seed Crystal Introduction (Optional but Recommended): Once the solution has cooled slightly and is still undersaturated, introduce a small, well-formed seed crystal of this compound.
-
Slow Cooling: Cover the crystallization dish and place it in a temperature-controlled environment that allows for slow and controlled cooling over several days. A cooling rate of 1-5°C per day is a good starting point.
-
Crystal Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution and allow it to dry.
Visualizations
Caption: A general workflow for the crystal growth process.
Caption: A decision tree for troubleshooting common crystal growth issues.
References
- 1. ovid.com [ovid.com]
- 2. awri.com.au [awri.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 5. vason.com [vason.com]
- 6. Study of Potassium Hydrogen Tartrate Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 7. enology.fst.vt.edu [enology.fst.vt.edu]
Technical Support Center: Optimization of Chiral Resolution Using Potassium D-Tartrate Monobasic
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of chiral resolution using potassium D-tartrate monobasic. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges encountered during the diastereomeric salt crystallization process.
Troubleshooting Guides and FAQs
This section is designed to provide rapid assistance for common issues that may arise during your chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: Why are no crystals forming after adding this compound and cooling the solution?
A: This is a common issue that can be attributed to several factors related to solubility and supersaturation:
-
High Solubility: The diastereomeric salts formed may be too soluble in the selected solvent, preventing them from reaching the necessary supersaturation for crystallization.
-
Insufficient Supersaturation: The concentration of the salts might be below their solubility limit at the given temperature.
-
Inhibition of Nucleation: Impurities present in the racemic mixture, the resolving agent, or the solvent can inhibit the formation of crystal nuclei.
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the this compound may not be optimal for the formation and crystallization of the diastereomeric salt.[1]
Q2: My product is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often due to excessive supersaturation or the crystallization temperature being above the melting point of the solvated salt.
-
Reduce Supersaturation: Try using a more dilute solution or a slower cooling rate. If using an anti-solvent, add it more slowly and potentially at a slightly higher temperature.[1]
-
Change the Solvent System: A different solvent may favor crystallization over oiling out. Experiment with solvents of varying polarities.
-
Increase Crystallization Temperature: If feasible, identify a solvent system where crystallization can occur at a higher temperature, ensuring it is well below the melting point of the salt.[1]
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A: A low yield indicates that a significant amount of the target diastereomer remains in the mother liquor.
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the desired diastereomeric salt. Experiment with lower final crystallization temperatures to decrease solubility further.[1]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts, which can improve the yield.
-
Recycle the Mother Liquor: The undesired enantiomer remaining in the mother liquor can often be racemized and recycled, a strategy known as Resolution-Racemization-Recycle.[2]
Q4: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my crystallized salt is low. How can I improve it?
A: Low purity suggests that both diastereomers are co-crystallizing.
-
Solvent Screening: The choice of solvent is critical for selectivity. A thorough screening of various solvents is recommended to find one that maximizes the solubility difference between the two diastereomeric salts.[3]
-
Optimize Temperature Profile: The cooling rate and final temperature can significantly impact the purity of the crystals. A slower cooling rate often favors the crystallization of the less soluble diastereomer.
-
Equilibration Time: Allowing the crystallization to proceed for a longer period at the final temperature can sometimes improve the diastereomeric excess of the solid phase.[3]
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt can significantly enhance its purity.
Q5: How do I recover the resolved enantiomer from the diastereomeric salt?
A: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with a base (for a resolved amine) or an acid (for a resolved acid). For a resolved amine, adding a base like sodium hydroxide (B78521) will deprotonate the amine, making it insoluble in the aqueous layer and extractable with an organic solvent.[4]
Data Presentation
Effective optimization requires careful tracking of experimental parameters and results. The following table provides a template for summarizing quantitative data from your chiral resolution experiments.
Table 1: Representative Data for Chiral Resolution of a Racemic Amine
| Experiment ID | Racemic Amine | Resolving Agent | Molar Ratio (Amine:Tartrate) | Solvent System | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| EXP-01 | (±)-1-Phenylethylamine | This compound | 1:1 | Methanol (B129727) | 4 | 45 | 85 | 84 |
| EXP-02 | (±)-1-Phenylethylamine | This compound | 1:0.5 | Methanol | 4 | 35 | 92 | 91 |
| EXP-03 | (±)-1-Phenylethylamine | This compound | 1:1 | Ethanol | 4 | 52 | 80 | 79 |
| EXP-04 | (±)-1-Phenylethylamine | This compound | 1:1 | Isopropanol | 4 | 38 | 90 | 89 |
| EXP-05 | (±)-1-Phenylethylamine | This compound | 1:1 | Methanol | Room Temp | 30 | 75 | 74 |
Note: This table presents representative data to illustrate the format. Actual results will vary depending on the specific racemic compound and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the chiral resolution of a racemic amine using this compound.
Protocol 1: Chiral Resolution of (±)-1-Phenylethylamine
Materials:
-
(±)-1-Phenylethylamine
-
This compound
-
Methanol (or other suitable solvent)
-
5 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, separatory funnel, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve one equivalent of this compound in a minimal amount of warm methanol.
-
Addition of Racemic Amine: To this solution, slowly add one equivalent of racemic (±)-1-phenylethylamine while stirring. An exothermic reaction may be observed.
-
Crystallization: Allow the solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal of the desired diastereomeric salt if available. Once crystallization begins, allow the flask to stand undisturbed for several hours or overnight to ensure complete crystallization of the less soluble diastereomeric salt.[5][6]
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.[6]
-
Recovery of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add 5 M NaOH solution dropwise while stirring until the salt completely dissolves and the solution becomes strongly basic (pH > 12). This liberates the free amine.[4]
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (e.g., 3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[5]
-
-
Determination of Enantiomeric Excess (e.e.):
-
The e.e. of the recovered amine should be determined using an appropriate analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[7]
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the optimization of chiral resolution.
References
Preventing racemization of potassium D-tartrate monobasic in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of potassium D-tartrate monobasic in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stereochemical integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance, such as D-tartrate, converts into a mixture of both D- and L-enantiomers. In drug development and other stereospecific applications, only one enantiomer may be biologically active. The other can be inactive or even cause adverse effects. Therefore, maintaining the enantiomeric purity of this compound is critical for experimental accuracy and product safety.
Q2: What are the primary factors that can induce racemization of this compound in solution?
A2: The main factors that can lead to the racemization of chiral carboxylic acid salts like this compound are:
-
Elevated Temperatures: Heating a solution of an optically active tartaric acid can induce racemization.[1]
-
Alkaline pH: The presence of a base, such as sodium or potassium hydroxide, can catalyze the racemization process.[1] Racemization of amino acids, for example, increases as the pH rises, particularly above pH 10.
-
Presence of Catalysts: Certain metal ions can potentially act as catalysts for racemization.
Q3: How can I store this compound solutions to minimize the risk of racemization?
A3: To ensure the long-term stability of your solutions, it is recommended to:
-
Store solutions at refrigerated temperatures (2-8 °C) to slow down any potential degradation pathways.
-
Maintain the pH of the solution in the acidic to neutral range. A saturated solution of potassium bitartrate (B1229483) has a pH of around 3.56 at 25°C.[2][3]
-
Use purified, deionized water to prepare your solutions to avoid contaminants that could act as catalysts.
-
Store solutions in well-sealed, inert containers to prevent contamination and evaporation.
Q4: Can I heat a solution of this compound to aid dissolution?
A4: While gentle warming may be acceptable for short periods, prolonged or high-temperature heating should be avoided as it can promote racemization. If heating is necessary, it should be done at the lowest effective temperature for the shortest possible time. Continuous monitoring of the solution's optical purity is advised if heating is unavoidable.
Troubleshooting Guide: Unexpected Loss of Optical Purity
If you observe a decrease in the optical rotation or enantiomeric excess of your this compound solution, consult the following guide to identify and resolve the issue.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Gradual decrease in optical rotation over time. | Inappropriate Storage Conditions: Solution stored at room temperature or exposed to light. | Store the solution at 2-8 °C in a dark, well-sealed container. |
| pH Drift: The pH of the solution has become alkaline due to contamination or interaction with the container. | Buffer the solution to maintain a stable, slightly acidic pH. Verify the inertness of the storage container. | |
| Rapid loss of optical purity after a specific experimental step. | High Temperature Exposure: The solution was heated to a high temperature during the experiment. | Avoid heating the solution. If necessary for dissolution, use minimal heat for the shortest duration. Consider alternative, milder dissolution methods. |
| Exposure to Alkaline Conditions: The solution was mixed with a basic reagent or the pH was adjusted to an alkaline range. | If possible, perform reactions under neutral or slightly acidic conditions. If a basic step is required, minimize the exposure time and temperature. | |
| Contamination: The solution was contaminated with a substance that catalyzes racemization. | Use high-purity water and reagents. Ensure all glassware and equipment are thoroughly cleaned. | |
| Inconsistent optical purity results between batches. | Variability in Starting Material: The initial purity of the this compound solid may vary. | Always verify the enantiomeric purity of the starting material before preparing solutions. |
| Inconsistent Solution Preparation: Differences in preparation methods (e.g., heating time, pH adjustment) between batches. | Standardize the solution preparation protocol to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
Objective: To prepare a stable stock solution of this compound with minimal risk of racemization.
Materials:
-
This compound (high purity)
-
Deionized water (high purity, e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Sterile, inert storage bottles (e.g., borosilicate glass)
Procedure:
-
Weigh the desired amount of this compound.
-
In a clean, calibrated volumetric flask, dissolve the solid in approximately 80% of the final volume of deionized water at room temperature.
-
Gently agitate the solution until the solid is completely dissolved. Avoid vigorous shaking that could introduce excessive air.
-
If necessary, make up to the final volume with deionized water.
-
Measure and record the pH of the solution. For a saturated solution at 25 °C, the pH should be approximately 3.56.[2][3]
-
Filter the solution through a 0.22 µm sterile filter into the final storage container.
-
Store the solution at 2-8 °C in a dark location.
Protocol 2: Monitoring Enantiomeric Purity by Chiral HPLC
Objective: To determine the enantiomeric purity of a this compound solution.
Method: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Astec® CLC-D, 15 cm x 4.6 mm I.D., 5 µm particles)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | 3 mM Copper Sulfate, pH 3.2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a sample solution of approximately 5 mg/mL in deionized water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak areas for the D- and L-tartrate enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for preventing and troubleshooting racemization.
Caption: Troubleshooting workflow for addressing loss of optical purity.
Caption: Decision tree for preventing racemization during handling.
References
Common impurities in commercial potassium D-tartrate monobasic
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using commercial potassium D-tartrate monobasic (also known as potassium bitartrate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial-grade this compound?
A1: Commercial this compound may contain several impurities that can impact experimental outcomes. The most commonly monitored impurities include ammonium (B1175870), insoluble matter, chlorides, sulfates, heavy metals, calcium, sodium, and oxalates.[1][2][3][4] The presence and concentration of these impurities are typically outlined in the product's certificate of analysis and pharmacopeial monographs such as the USP.[5][6][7]
Q2: My experiment is sensitive to metal ions. What are the typical limits for heavy metals in high-purity grades?
A2: For high-purity grades of this compound, such as those meeting ACS or USP specifications, the limits for heavy metals are quite stringent. Typically, the limit for heavy metals (as a group, often tested as lead) is around 0.002% (20 ppm).[2][7] Specific metals like iron may have their own limits, often in the range of 10 ppm.[4] For highly sensitive applications, it is crucial to consult the supplier's specifications for detailed limits on individual metal ions.
Q3: I am observing unexpected pH shifts in my formulation. Could impurities in this compound be the cause?
A3: While this compound itself is an acidic salt and will contribute to the overall pH, the presence of certain impurities could cause slight variations.[4] For example, the presence of other acidic or basic salts as impurities could alter the expected pH of a solution. However, significant pH shifts are more likely due to other factors in your formulation or experimental setup. A saturated solution of pure this compound is acidic.[2]
Q4: How can I test for the presence of ammonium impurities in my this compound sample?
A4: Several methods exist for detecting ammonium impurities. A classical, qualitative method involves the use of Nessler's reagent, which produces a yellow to brown color in the presence of ammonia (B1221849).[1] For quantitative analysis, ion chromatography is a more modern and sensitive technique that can accurately determine the concentration of ammonium ions.[5][6] The typical acceptance criterion for ammonia in USP grade potassium bitartrate (B1229483) is not more than 0.01%.[6][7]
Troubleshooting Guide
Issue: Inconsistent Experimental Results
If you are experiencing variability in your experimental results, it could be related to the purity of your this compound.
-
Possible Cause: Lot-to-lot variability in impurity profiles.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the CoAs for different lots of this compound that you have used. Pay close attention to the reported levels of key impurities.
-
Perform Identity and Purity Checks: If you suspect an issue with a specific lot, you can perform some of the identification and impurity tests outlined in the experimental protocols section below.
-
Contact the Supplier: If you identify significant discrepancies or have concerns about a particular lot, contact the supplier's technical support for more information.
-
Issue: Formation of Precipitate or Haze in Solution
-
Possible Cause: Presence of insoluble matter or precipitation of low-solubility impurities.
-
Troubleshooting Steps:
-
Check for Insoluble Matter: High-purity grades should be fully soluble in ammonium hydroxide (B78521).[3][7] You can perform a visual inspection by dissolving a sample in the appropriate solvent as per compendial methods.
-
Consider Temperature Effects: this compound has limited solubility in cold water, which decreases further in the presence of alcohol.[2][8] Ensure your solvent system and temperature are appropriate to maintain solubility.
-
Filtration: If a small amount of haze is permissible for your application, filtering the solution through a suitable membrane filter can remove insoluble particulates.
-
Impurity Data Summary
The following table summarizes common impurities in commercial this compound and their typical specification limits according to various grades.
| Impurity | Typical Specification Limit | Reference |
| Ammonium (NH₄) | ≤ 0.01% | [6][7] |
| Insoluble Matter | To Pass Test (e.g., in NH₄OH) | [3][7] |
| Chloride (Cl) | ≤ 500 ppm (0.05%) | [2][4] |
| Sulfate (SO₄) | ≤ 500 ppm (0.05%) | [2] |
| Heavy Metals (as Pb) | ≤ 0.002% (20 ppm) | [7] |
| Iron (Fe) | ≤ 10 ppm (0.001%) | [4] |
| Calcium (Ca) | Specification may vary; requires specific analysis | [1] |
| Sodium (Na) | Specification may vary; requires specific analysis | [1] |
| Oxalic Acid | ≤ 500 ppm (0.05%) | [2] |
Experimental Protocols
1. Determination of Ammonium Impurity (Qualitative)
-
Principle: This method uses Nessler's reagent to produce a colorimetric reaction in the presence of ammonium ions.
-
Procedure:
-
Dissolve 1.0 g of the this compound sample in 200 mL of ammonia-free water in a 250 mL volumetric flask and dilute to the mark with water.[1]
-
To 50.0 mL of this solution, add 2 mL of freshly boiled 10% sodium hydroxide solution and mix.[1]
-
Add 2 mL of Nessler's reagent and mix again.[1]
-
Prepare a standard by treating a known amount of ammonium standard solution (e.g., 0.02 mg of ammonium ion) in the same manner.[1]
-
Compare the color of the sample solution to the standard. The sample's color should not be darker than the standard.[1]
-
2. Analysis of Insoluble Matter in Ammonium Hydroxide
-
Principle: This test visually assesses the presence of substances that are not soluble in ammonium hydroxide.
-
Procedure:
3. Quantitative Analysis of Ammonium by Ion Chromatography (IC)
-
Principle: IC separates ions based on their affinity for an ion-exchange resin, allowing for the quantification of ammonium.
-
Sample Preparation:
-
Accurately weigh 100.0 mg of potassium bitartrate into a 125 mL polypropylene (B1209903) bottle.[6]
-
Dissolve in and dilute to 100 mL with deionized water to create a 1000 mg/L sample test solution.[6]
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Calibrate the instrument using a series of ammonium standards.
-
Inject the prepared sample solution.
-
Quantify the ammonium peak based on the calibration curve.
-
Visualizations
Caption: Workflow for the analysis of common impurities in this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium Bitartrate Cream of Tartar USP Manufacturers [anmol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. parchem.com [parchem.com]
- 5. Ammonium impurities in potassium bitartrate | Metrohm [metrohm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Potassium Bitartrate [drugfuture.com]
- 8. enology.fst.vt.edu [enology.fst.vt.edu]
Technical Support Center: Purifying Potassium D-Tartrate Monobasic by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of potassium D-tartrate monobasic through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure successful purification.
Troubleshooting Guide
This guide addresses common issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used: The solution is not supersaturated. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1] |
| The solution is supersaturated but requires nucleation: Crystal growth needs a starting point. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1] | |
| Cooling is too rapid: Fast cooling can sometimes inhibit crystal formation. | Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. | |
| Oily precipitate forms instead of crystals. | The compound is significantly impure: High levels of impurities can interfere with crystal lattice formation.[1] | Warm the solution to redissolve the oil, add a small amount of additional solvent, and attempt a slower cooling process.[1] If the problem persists, an alternative purification method like chromatography may be necessary.[1] |
| Inappropriate solvent system: The chosen solvent may not be ideal for this compound. | While water is the most common and effective solvent for this compound, ensure no organic co-solvents are present that might cause oiling out. | |
| Low yield of purified crystals. | Incomplete precipitation: Not all of the dissolved compound has crystallized out of the solution. | Ensure the solution has been cooled sufficiently and for an adequate amount of time. Colder temperatures decrease the solubility of this compound.[2][3][4] |
| Premature crystallization during hot filtration: The compound crystallizes on the filter paper or funnel. | Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent a sudden drop in temperature.[5] | |
| Loss during washing: The purified crystals are dissolving in the wash solvent. | Use a minimal amount of ice-cold solvent (distilled water) for washing the crystals to minimize loss. | |
| Crystals are discolored. | Impurities are trapped within the crystal lattice: The recrystallization process was not entirely effective at removing colored impurities. | A second recrystallization step may be necessary. The use of activated carbon during the dissolution step can also help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Water is the most suitable solvent for recrystallizing this compound. Its solubility is significantly higher in hot water compared to cold water, which is the key principle for successful recrystallization.[3][4][5] It is insoluble in alcohol.[6][7]
Q2: How does temperature affect the solubility of this compound in water?
A2: The solubility of this compound in water increases substantially with temperature. This property is fundamental to the recrystallization process, allowing the compound to be dissolved in a minimal amount of hot solvent and then precipitated upon cooling.[3][4]
Q3: My crude this compound is from a winemaking byproduct. Are there any specific impurities I should be concerned about?
A3: Yes, crude potassium D-tartrate from winemaking (wine diamonds) can contain various impurities such as pigments, proteins, polyphenols, and polysaccharides.[6] These can sometimes inhibit crystallization or become trapped in the crystals, leading to discoloration.[2][6] An additional purification step, such as washing the crude material or using activated carbon during recrystallization, may be beneficial.
Q4: Can I use a mixed solvent system for recrystallization?
A4: For this compound, a single solvent system using water is highly recommended. Mixed solvent systems can sometimes lead to issues like "oiling out," where the compound separates as a liquid instead of forming crystals.[1]
Q5: How can I improve the purity of my final product?
A5: To enhance purity, ensure that the dissolution is complete and that the cooling process is slow enough to allow for the formation of well-defined crystals. Washing the collected crystals with a small amount of ice-cold distilled water will help remove any remaining soluble impurities. For highly impure samples, a second recrystallization may be performed.
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.57[3] |
| 25 | 0.8[8] |
| 100 | 6.1[3][8] |
Note: Solubility data can vary slightly between different sources.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of distilled water.
-
Heat the mixture on a hot plate while stirring continuously until the solid is completely dissolved. Add small portions of hot distilled water if necessary to achieve full dissolution, but avoid using an excessive amount of solvent to ensure a good yield.[5]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution and swirl.
-
Gently heat the mixture for a few minutes to allow the carbon to adsorb the colored impurities.
-
-
Hot Filtration:
-
Preheat a filtration setup (gravity or vacuum) consisting of a funnel and a clean receiving flask to prevent premature crystallization.[5]
-
Filter the hot solution to remove any insoluble impurities (and activated carbon if used).
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask will prevent contamination.
-
Once at room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a low-temperature oven to remove any residual solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. perennia.ca [perennia.ca]
- 3. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 4. laffort.com [laffort.com]
- 5. Study of Potassium Hydrogen Tartrate Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 6. awri.com.au [awri.com.au]
- 7. Potassium Bitartrate CAS#: 868-14-4 [m.chemicalbook.com]
- 8. POTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
Stability issues of potassium D-tartrate monobasic under different conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of potassium D-tartrate monobasic (also known as potassium bitartrate) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid this compound?
A1: Under standard ambient conditions (room temperature, normal humidity), solid this compound is a stable compound.[1][2] It is a white crystalline powder.[3][4] However, it is slightly hygroscopic and should be stored in a tightly closed container in a dry and cool place to prevent moisture pick-up.[5][6]
Q2: What is the impact of temperature on the stability of this compound?
A2: this compound is stable at room temperature. At elevated temperatures, it will decompose. Some sources suggest decomposition occurs at temperatures greater than 200°C (392°F).[1] Its solubility in water is highly dependent on temperature, increasing significantly with higher temperatures.[3]
Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?
A3: The pH of an aqueous solution significantly influences the equilibrium between tartaric acid, the bitartrate (B1229483) anion (HT⁻), and the tartrate anion (T²⁻), which in turn affects the solubility of this compound. The maximum concentration of the bitartrate ion, and thus the point of minimum solubility for potassium bitartrate, is around pH 3.7.[7] A saturated solution of this compound in water will have a pH of approximately 3.557 at 25°C, and it is recognized as a primary reference standard for pH buffers by the National Institute of Standards and Technology (NIST).[3]
Q4: In which solvents is this compound soluble?
A4: this compound is sparingly soluble in water and soluble in acidic and alkaline solutions.[1][3] It is insoluble in alcohol and acetic acid.[1][3] The presence of ethanol (B145695) in aqueous solutions decreases its solubility.[8]
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents and strong bases.[1][2] Contact with these substances should be avoided to prevent chemical reactions.
Q6: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Aqueous or Hydro-alcoholic Solutions
-
Symptom: A crystalline precipitate forms in a solution containing this compound.
-
Possible Causes & Solutions:
-
Temperature Fluctuation: A decrease in temperature can significantly lower the solubility of this compound, leading to precipitation.
-
Solution: Maintain a constant and sufficiently high temperature for your solution. If the protocol allows, gently warm the solution to redissolve the precipitate.
-
-
Change in pH: A shift in pH towards 3.7 can decrease its solubility.
-
Solution: Measure the pH of your solution. If it has drifted, adjust it to a range where the compound is more soluble, if compatible with your experimental design.
-
-
High Concentration: The concentration of this compound may exceed its solubility limit under the given conditions (solvent composition, temperature).
-
Solution: Review the solubility data and adjust the concentration if necessary. Consider using a co-solvent system if applicable.
-
-
Common Ion Effect: The presence of a common ion (e.g., from adding potassium chloride) can decrease the solubility of this compound.[11]
-
Solution: Avoid the addition of salts containing potassium or tartrate ions if precipitation is an issue.
-
-
Issue 2: Inconsistent pH of Buffer Solutions
-
Symptom: A buffer solution prepared with this compound does not provide the expected pH or shows poor buffering capacity.
-
Possible Causes & Solutions:
-
Incorrect Preparation: Inaccurate weighing of the compound or improper dissolution can lead to incorrect buffer concentration and pH.
-
Solution: Ensure accurate weighing and complete dissolution of the this compound. For a standard pH buffer, a saturated solution at a controlled temperature is required.[3]
-
-
Contamination: The presence of acidic or basic contaminants in the water or other reagents can alter the pH.
-
Solution: Use high-purity water (e.g., deionized, distilled) and analytical grade reagents.
-
-
Temperature Effects: The pH of the buffer is temperature-dependent.
-
Solution: Always measure and use the buffer at the specified temperature. Calibrate your pH meter with standard buffers at the same temperature.
-
-
Data on Stability and Solubility
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.57[3] |
| 100 | 6.1[3] |
Table 2: Solubility of this compound in Water-Ethanol Mixtures at 21.6°C
| Ethanol Concentration (% v/v) | Solubility (g/L) |
| 0 | 5.56[8] |
| 10 | 3.29[8] |
Experimental Protocols
Protocol 1: Determination of Molar Solubility and Ksp by Titration
This protocol allows for the determination of the molar solubility and the solubility product constant (Ksp) of this compound in an aqueous solution.
Materials:
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Deionized water
-
Buret, pipettes, flasks, and other standard laboratory glassware
Methodology:
-
Prepare a saturated solution: Add an excess of this compound to a known volume of deionized water in a flask.
-
Equilibrate: Stopper the flask and shake it vigorously for several minutes. Allow the solution to equilibrate at a constant temperature (e.g., in a water bath) for an extended period to ensure saturation.
-
Filter: Carefully filter the saturated solution to remove any undissolved solid.
-
Titrate: Pipette a known volume of the clear, saturated filtrate into a clean flask. Add a few drops of phenolphthalein indicator. Titrate the solution with the standardized NaOH solution until a faint pink endpoint is reached and persists.
-
Calculate:
-
The moles of NaOH used are equal to the moles of the hydrogen tartrate ion (HT⁻) in the titrated sample.
-
The concentration of HT⁻ in the saturated solution is the molar solubility of this compound.
-
The Ksp can be calculated using the equation: Ksp = [K⁺][HT⁻]. In a pure saturated solution, [K⁺] = [HT⁻] = molar solubility.[11][12]
-
Protocol 2: General Procedure for Photostability Testing
This protocol provides a general framework for assessing the photostability of this compound, based on ICH Q1B guidelines.[9][10]
Materials:
-
This compound (solid)
-
Solution of this compound in a relevant solvent
-
Chemically inert and transparent containers
-
Light-resistant containers (e.g., wrapped in aluminum foil) for dark controls
-
A calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option I or II.
Methodology:
-
Sample Preparation: Place the solid powder and the solution in the transparent containers. Prepare corresponding dark control samples in light-resistant containers.
-
Exposure: Place the samples and dark controls in the photostability chamber. Expose them to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Analysis: At appropriate time points, withdraw samples and their corresponding dark controls. Analyze them for any changes in physical properties (e.g., appearance, color) and for the assay of this compound and the formation of any degradation products using a suitable stability-indicating analytical method (e.g., HPLC).
-
Evaluation: Compare the results from the light-exposed samples with those from the dark controls to determine the extent of photodegradation.
Visualizations
References
- 1. Potassium Bitartrate CAS#: 868-14-4 [m.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 4. atpgroup.com [atpgroup.com]
- 5. vason.com [vason.com]
- 6. vinicas.cl [vinicas.cl]
- 7. enology.fst.vt.edu [enology.fst.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. digipac.ca [digipac.ca]
- 12. faculty.uca.edu [faculty.uca.edu]
Technical Support Center: Industrial Scale Production of Potassium D-Tartrate Monobasic
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of potassium D-tartrate monobasic.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of D-tartaric acid for the synthesis of this compound?
A1: Unlike L-(+)-tartaric acid, which is a natural byproduct of winemaking, D-(-)-tartaric acid is not abundant in nature.[1] Industrial production of D-tartaric acid, and subsequently potassium D-tartrate, relies on synthetic methods. Common routes include:
-
Resolution of racemic DL-tartaric acid: Racemic tartaric acid can be synthesized from maleic anhydride.[2][3][4] The enantiomers are then separated using a resolving agent.
-
Biocatalytic synthesis: Specific microorganisms possessing cis-epoxysuccinate hydrolase (CESH) activity can be used to produce enantiomerically pure tartaric acid.[1] This method is gaining traction due to its high stereoselectivity.[1]
Q2: What are the critical process parameters (CPPs) to control during the crystallization of this compound?
A2: Controlling the crystallization process is crucial for achieving the desired crystal size distribution, purity, and yield. Key CPPs to monitor and control include:
-
Supersaturation: This is the primary driving force for crystallization and directly influences nucleation and growth rates.[5]
-
Temperature: Temperature significantly affects the solubility of potassium D-tartrate. A controlled cooling profile is often employed to manage supersaturation.
-
pH: The pH of the solution impacts the solubility and stability of the tartrate species.[6]
-
Agitation: Mixing affects mass transfer and can influence crystal size and morphology.
-
Seeding: The introduction of seed crystals can help control nucleation and lead to a more uniform crystal size distribution.
Q3: What are the common impurities in synthetically produced this compound?
A3: Impurities can arise from raw materials, side reactions, or degradation products. For pharmaceutical-grade potassium D-tartrate, it is crucial to monitor and control these impurities. Potential impurities may include:
-
Enantiomeric impurities: The presence of the L-enantiomer is a critical quality attribute.
-
Diastereomeric impurities: Meso-tartaric acid can be a byproduct of some synthetic routes.
-
Residual solvents: Solvents used in the synthesis and purification process must be removed to acceptable levels.
-
Heavy metals and other elemental impurities: These can originate from raw materials or equipment.
-
Unreacted starting materials and byproducts: Depending on the synthetic route, these may include maleic acid, fumaric acid, or epoxysuccinic acid.[4][7]
Q4: How can I control the crystal size and morphology of this compound?
A4: Crystal size and shape are critical quality attributes that can impact downstream processing, such as filtration and drying, as well as the final product's performance. Strategies to control crystal morphology include:
-
Controlled Cooling Crystallization: A programmed cooling profile can manipulate the rate of supersaturation generation, thereby influencing nucleation and crystal growth.
-
Seeding: Introducing seed crystals of a desired size and morphology can promote the growth of uniform crystals.
-
Solvent System: The choice of solvent or anti-solvent can affect the solubility and crystal habit.
-
pH Adjustment: The pH of the crystallization medium can influence the crystal shape.
-
Agitation Rate: The degree of mixing can impact crystal attrition and agglomeration.
Troubleshooting Guides
Problem 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction completion using an appropriate analytical technique (e.g., HPLC). Adjust reaction time, temperature, or catalyst concentration as needed. |
| Suboptimal Crystallization pH | Determine the optimal pH for minimum solubility of this compound in your solvent system. Adjust the pH of the mother liquor prior to crystallization. |
| Crystallization Temperature Too High | Review the solubility curve for your system. Ensure the final crystallization temperature is low enough to achieve the desired yield without causing excessive nucleation of impurities. |
| Product Loss During Filtration/Washing | Optimize the filtration and washing steps. Use a chilled solvent for washing to minimize dissolution of the product. |
Problem 2: Product Fails Purity Specifications
| Potential Cause | Troubleshooting Step |
| High Enantiomeric Impurity (L-tartrate) | Verify the chiral purity of the starting D-tartaric acid. Optimize the resolution step if using racemic starting material. Employ chiral HPLC for accurate quantification. |
| Presence of Meso-tartrate | Adjust the synthesis conditions to minimize the formation of the meso isomer. Recrystallization may be effective in removing this impurity. |
| High Levels of Residual Solvents | Optimize the drying process (temperature, vacuum, time). Ensure the chosen drying method is suitable for the solvent(s) used. |
| Heavy Metal Contamination | Source high-purity raw materials. Use equipment made of appropriate materials to prevent leaching. |
Problem 3: Inconsistent Crystal Size Distribution
| Potential Cause | Troubleshooting Step |
| Uncontrolled Nucleation | Implement a seeding protocol with well-characterized seed crystals. Control the rate of supersaturation generation through a programmed cooling profile. |
| Inadequate Mixing | Optimize the agitator design and speed to ensure uniform suspension of crystals and prevent settling or agglomeration. |
| Temperature Fluctuations | Ensure precise temperature control of the crystallizer. |
| Presence of Impurities | Certain impurities can inhibit or promote crystal growth on specific faces, leading to changes in morphology. Identify and control the levels of such impurities. |
Experimental Protocols
Protocol 1: Assay and Purity Determination by HPLC
This method is suitable for determining the assay of this compound and for quantifying organic impurities.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a suitable buffer solution (e.g., 0.01 M monobasic potassium dihydrogen phosphate, adjust pH to 3.0 with phosphoric acid) and mix with an organic modifier like methanol (B129727) in a 40:60 v/v ratio.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a standard solution of this compound reference standard at the same concentration as the sample.
-
Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the assay percentage by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Impurities can be quantified based on their peak areas relative to the main peak.
Protocol 2: Chiral Purity Determination by Chiral HPLC
This method is used to determine the enantiomeric purity of this compound.
-
Instrumentation: HPLC with a UV or polarimetric detector.
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic or basic modifier. The exact composition will depend on the chosen chiral column.
-
Flow Rate: As recommended for the specific column.
-
Detection: UV detection at a suitable wavelength or polarimetric detection.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Procedure: Inject the sample solution and record the chromatogram. The two enantiomers (D and L) should be resolved into two separate peaks.
-
Calculation: Calculate the percentage of the unwanted L-enantiomer by dividing the area of the L-enantiomer peak by the total area of both enantiomer peaks and multiplying by 100.
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol determines the water content (as monohydrate) in the final product.
-
Instrumentation: Karl Fischer Titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent (one-component or two-component system), anhydrous methanol or other suitable solvent.
-
Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium (B8443419) tartrate dihydrate.[9]
-
Sample Preparation: Accurately weigh a suitable amount of the sample and transfer it to the titration vessel.
-
Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will typically calculate the percentage of water in the sample.
Visualizations
Caption: Troubleshooting workflow for production issues.
Caption: Control pathway for crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. Application and Preparation of DL-Tartaric Acid_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. rigaku.com [rigaku.com]
- 7. EP0299425A1 - Process for the production of high purity tartaric acid - Google Patents [patents.google.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. xylemanalytics.com [xylemanalytics.com]
Technical Support Center: Overcoming Poor Separation in HPLC with a Potassium D-Tartrate Monobasic Mobile Phase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during High-Performance Liquid Chromatography (HPLC) when using a potassium D-tartrate monobasic mobile phase.
Troubleshooting Guides
Poor separation in HPLC can manifest as co-eluting peaks, broad peaks, peak tailing, or inconsistent retention times. Below are systematic guides to address these issues when using a this compound mobile phase.
Issue 1: Poor or No Resolution of Enantiomers
When chiral separation is the goal, achieving adequate resolution between enantiomers is critical. If you are observing poor or no resolution, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Enantiomeric Resolution
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Potassium D-Tartrate Monobasic in Focus
In the landscape of pharmaceutical and fine chemical synthesis, the separation of racemic mixtures into their constituent enantiomers is a pivotal step. Chiral resolution by diastereomeric salt formation remains a widely employed, scalable, and robust method for achieving this separation. Among the arsenal (B13267) of chiral resolving agents, tartaric acid and its derivatives are stalwarts, valued for their natural origin, availability, and efficacy. This guide provides a comprehensive comparison of potassium D-tartrate monobasic with other common chiral resolving agents, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their chiral resolution strategies.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this classical resolution technique is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture, for instance, a basic compound, is reacted with an enantiomerically pure chiral acid like this compound, two diastereomeric salts are formed. These salts, possessing different spatial arrangements, exhibit divergent solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. Subsequently, the resolved enantiomer is recovered by breaking the salt, typically through treatment with an acid or base.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily assessed by the yield and the enantiomeric excess (e.e.) of the desired enantiomer obtained. While direct, side-by-side comparative data for this compound across a range of racemic compounds is limited in publicly available literature, the following tables summarize experimental data for tartaric acid and its derivatives in the resolution of common racemic compounds, providing a benchmark for performance.
Table 1: Resolution of Racemic Amines
| Resolving Agent | Racemic Compound | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| D-Tartaric Acid | Amphetamine | Ethanol | - | - | [1][2] |
| O,O'-Dibenzoyl-D-tartaric acid | Methamphetamine | Dichloroethane/Methanol (B129727)/Water | 80-95 | 85-98 | [1] |
| O,O'-Di-p-toluoyl-D-tartaric acid | N-methylamphetamine | Supercritical CO2 | High | 83 (Extract), 82 (Raffinate) | [3] |
| L-Tartaric Acid Derivatives (Esters) | Propranolol | 1,2-dichloroethane-water | - | Up to 75% purity of R-propranolol | [4] |
Note: Specific yield and e.e. values are highly dependent on the experimental conditions.
Table 2: Resolution of Racemic Carboxylic Acids
| Resolving Agent | Racemic Compound | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (S)-(-)-α-Phenylethylamine | Ibuprofen (B1674241) | Aqueous KOH | - | 97.39 (S-Ibuprofen) | [5] |
| L-Tartaric Acid Derivatives (Esters) | Ibuprofen | n-octane | - | Separation factor of 1.18-1.38 | [6][7] |
| O,O'-Di-p-toluoyl-D-tartaric acid | Ibuprofen | Isopropanol | - | 97.39 (S-Ibuprofen) | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful chiral resolutions. Below are representative protocols for the resolution of a racemic amine and a racemic carboxylic acid.
Protocol 1: Resolution of Racemic 1-Phenylethylamine with this compound (Adapted from Tartaric Acid Protocol)
Materials:
-
Racemic 1-phenylethylamine
-
This compound
-
Methanol
-
10% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, etc.)
-
Heating mantle or hot plate
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve a specific molar equivalent of this compound in an appropriate volume of hot methanol.
-
To this solution, add one molar equivalent of racemic 1-phenylethylamine.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Recovery of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add 10% sodium hydroxide solution until the solution is basic (check with pH paper) to liberate the free amine.
-
Transfer the aqueous solution to a separatory funnel and extract the amine with diethyl ether (2-3 times).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched 1-phenylethylamine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral shift reagent.
-
Protocol 2: Resolution of Racemic Ibuprofen with an Amine Resolving Agent (for comparison)
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-Phenylethylamine
-
0.24 M Potassium hydroxide solution
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Isolation of the Diastereomeric Salt:
-
Recovery of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomeric salt in water and acidify with concentrated hydrochloric acid to precipitate the enantiomerically enriched ibuprofen.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent to improve purity.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the resolved ibuprofen via chiral HPLC or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.
-
Visualization of Experimental Workflows
Chiral Resolution Workflow
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Logical Relationship of Key Parameters in Chiral Resolution
Caption: Interplay of key parameters determining the success of chiral resolution.
Cost-Effectiveness
While a precise cost analysis is dependent on fluctuating market prices and the scale of the synthesis, some general considerations can be made. Tartaric acid is a naturally occurring and readily available chiral resolving agent, which generally makes it a cost-effective choice, especially for large-scale industrial processes.[10] More complex or synthetically derived resolving agents, such as certain chiral amines or derivatized tartaric acids, may be more expensive. The overall cost-effectiveness of a resolution process, however, must also take into account the efficiency of the resolution (yield and e.e.), the ease of recovery and recycling of the resolving agent, and the number of crystallization steps required to achieve the desired purity.
Conclusion
This compound, as a readily available and cost-effective member of the tartrate family of resolving agents, presents a valuable tool for the chiral resolution of racemic compounds, particularly amines. While quantitative, comparative data remains somewhat sparse, the established success of tartaric acid and its derivatives in resolving a wide array of racemic mixtures underscores its potential. The selection of the optimal resolving agent is often an empirical process, and factors such as the nature of the racemic compound, the choice of solvent, and the crystallization conditions play a crucial role in the success of the resolution. This guide provides a foundation for researchers to explore the use of this compound and other chiral resolving agents in their pursuit of enantiomerically pure compounds.
References
- 1. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 2. US2833823A - Method for the separation of optically active isomers of amphetamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral liquid membrane for enantioselective separation of racemic ibuprofen by l-tartaric acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chiral liquid membrane for enantioselective separation of racemic ibuprofen by l-tartaric acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
Comparative Guide to the Analytical Validation of Potassium D-Tartrate Monobasic Quantification: HPLC vs. Alternative Methods
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of potassium D-tartrate monobasic against alternative analytical methods. Detailed experimental protocols and validation data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific needs.
Introduction to this compound Analysis
This compound (also known as monopotassium D-tartrate) is a key chemical intermediate and reagent in various pharmaceutical and research applications.[1][2] Accurate and precise quantification is crucial for quality control and formulation development. This guide focuses on the validation of an analytical method using HPLC and compares its performance with Ion Chromatography (IC) and traditional acid-base titration.
High-Performance Liquid Chromatography (HPLC) Method Validation
The following section outlines a typical experimental protocol and validation parameters for the quantification of this compound using a Reverse-Phase HPLC (RP-HPLC) method. The conditions are based on established methods for tartaric acid and its salts.[3][4]
2.1. Experimental Protocol: HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated for the determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
2.2. Data Presentation: HPLC Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters.
| Validation Parameter | Result |
| Specificity | The method demonstrated good separation of the analyte peak from potential impurities and degradation products. |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 10 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 |
| Robustness | The method was found to be robust with respect to minor variations in flow rate, mobile phase composition, and column temperature. |
Comparative Analysis with Alternative Methods
This section compares the validated HPLC method with two common alternative techniques for the quantification of potassium tartrate salts: Ion Chromatography (IC) and Acid-Base Titration.
3.1. Alternative Method 1: Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. A validated IC method has been proposed as a replacement for the traditional titrimetric assay for potassium bitartrate (B1229483) in the United States Pharmacopeia (USP).[5]
3.1.1. Experimental Protocol: Ion Chromatography
-
System: A Reagent-Free Ion Chromatography (RFIC) system with a suppressed conductivity detector.[5]
-
Column: Dionex IonPac AS20 ion-exchange column.[5]
-
Eluent: Electrolytically generated potassium hydroxide (B78521) (KOH).[5]
-
Sample Preparation: Dissolve the sample in deionized water.[5]
3.2. Alternative Method 2: Acid-Base Titration
The current USP monograph for potassium bitartrate utilizes a classic acid-base titration for assay determination.[5]
3.2.1. Experimental Protocol: Acid-Base Titration
-
Procedure: An accurately weighed sample is dissolved in water.[6]
-
Titrant: The solution is titrated with a standardized solution of sodium hydroxide (0.1 N).[6]
-
Indicator: Phenolphthalein is used to determine the endpoint of the titration.[6]
3.3. Data Presentation: Comparison of Analytical Methods
The following table provides a comparative summary of the HPLC method with Ion Chromatography and Acid-Base Titration for the analysis of this compound.
| Parameter | HPLC | Ion Chromatography | Acid-Base Titration |
| Specificity | High (Separates analyte from impurities) | High (Specific for ionic species) | Low (Any acidic or basic impurity can interfere) |
| Sensitivity (LOD) | High (e.g., 0.5 µg/mL) | Very High (e.g., 9.13 µg/L for bitartrate)[5] | Low |
| Precision (RSD%) | Very High (< 2.0%) | Very High (< 1.0%)[5] | Moderate |
| Accuracy (% Recovery) | High (98.0% - 102.0%) | High (97.1% - 102.0%)[5] | Moderate to High |
| Analysis Time per Sample | ~10-15 minutes | ~5 minutes[5] | ~5-10 minutes |
| Instrumentation Cost | High | High | Low |
| Solvent/Reagent Consumption | Moderate (Organic solvents) | Low (Requires only deionized water)[5] | Low |
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the validation process for an analytical method, such as the HPLC method described.
Caption: Logical workflow of the analytical method validation process.
Conclusion
The HPLC method provides a robust, specific, and sensitive approach for the quantification of this compound, making it highly suitable for quality control in pharmaceutical settings. While Ion Chromatography offers comparable or even superior performance in terms of speed and sensitivity, the widespread availability of HPLC instrumentation may make it a more accessible option for many laboratories. Traditional acid-base titration, although simple and inexpensive, lacks the specificity and sensitivity required for modern analytical standards, particularly when analyzing samples containing impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Analysis of the Crystal Structures of Tartrate Salts
For researchers, scientists, and drug development professionals, a thorough understanding of the crystal structure of salt forms is paramount for predicting their physicochemical properties and ensuring the stability and efficacy of pharmaceutical formulations. This guide provides a comparative study of the crystal structures of several common tartrate salts, supported by experimental data and detailed methodologies.
Tartaric acid, a chiral dicarboxylic acid, can form a variety of salts with different metal cations, leading to diverse crystal packing arrangements, coordination environments, and hydrogen-bonding networks. These structural variations can significantly influence properties such as solubility, stability, and bioavailability. This guide focuses on a comparative analysis of the crystal structures of calcium tartrate, potassium sodium tartrate (Rochelle salt), and copper(II) tartrate.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected tartrate salts, providing a quantitative basis for comparison. The data has been compiled from various crystallographic studies.
| Parameter | Calcium Tartrate Tetrahydrate | Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt) | Copper(II) Tartrate Dihydrate |
| Formula | Ca(C₄H₄O₆)·4H₂O | KNa(C₄H₄O₆)·4H₂O | Cu(C₄H₄O₆)·2H₂O |
| Crystal System | Orthorhombic[1][2] | Orthorhombic[3] | Monoclinic |
| Space Group | P2₁2₁2₁[1][2] | P2₁2₁2[4] | P2₁/c |
| Unit Cell Dimensions | a = 9.1587(4) Å, b = 9.5551(4) Å, c = 10.5041(5) Å[1] | a = 11.7859(6) Å, b = 14.1972(7) Å, c = 6.1875(3) Å[4] | a = 7.58(1) Å, b = 10.88(2) Å, c = 9.55(2) Å, β = 110.8(2)° |
| Coordination Environment of Cation(s) | The Ca²⁺ ion is surrounded by eight oxygen atoms.[5] | The K⁺ ion has a coordination of eight, while the Na⁺ ion is surrounded by six oxygen atoms.[3][6] | The Cu²⁺ ion is in a distorted octahedral geometry, coordinated to six oxygen atoms. |
| Selected Bond Lengths (Å) | Ca-O: 2.377(3) - 2.535(3)[5], C-O (carboxylate): 1.2483(15) - 1.2681(14)[1] | K-O: ~2.79 - 3.01[6], Na-O: ~2.32[6], C-O: ~1.15 - 1.36[6] | Cu-O: ~1.988(2) - 2.408(2)[7] |
| Key Hydrogen Bonding Features | Extensive network of hydrogen bonds involving water molecules and the tartrate anions, creating a three-dimensional structure.[8] | Infinite helical chains of O–H···O hydrogen bonds are formed between water molecules and the oxygen atoms of the anions.[3] | Intermolecular O-H···O and C-H···O hydrogen bonds link the molecules into a three-dimensional network.[7] |
Experimental Protocols
The determination of crystal structures is primarily achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this technique.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the tartrate salt are grown. Common methods include slow evaporation from a saturated aqueous solution, gel crystallization, or hydrothermal synthesis. The ideal crystal size is typically in the range of 0.1-0.3 mm.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is affixed to a glass fiber or a cryo-loop.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The initial positions of the atoms in the crystal structure are determined using computational methods such as direct methods or the Patterson function. This initial model is then refined against the experimental diffraction data using least-squares methods. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The final atomic coordinates, bond lengths, bond angles, and other structural details are then reported in a standard format, such as a Crystallographic Information File (CIF).
Visualizing the Workflow
The logical progression of determining and comparing crystal structures can be visualized as a workflow diagram.
References
- 1. Revisiting a natural wine salt: calcium (2R,3R)-tartrate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Thermal Properties , Crystal Structure , and Phase Transition of Racemic CaC 4 H 4 O 6 • 4 H 2 O Single Crystals | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystallography Open Database: Information card for entry 2217854 [crystallography.net]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. Racemic calcium tartrate tetrahydrate [form (II)] in rat urinary stones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Potassium D-Tartrate Monobasic vs. Sodium Potassium Tartrate in Chiral Resolution
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers from a racemic mixture is a critical step. Chiral resolution via diastereomeric salt formation stands as a robust and scalable method for achieving this separation. Among the arsenal (B13267) of resolving agents, tartaric acid and its salts are frequently employed due to their chiral nature, availability, and effectiveness. This guide provides an objective comparison of the efficacy of two such agents: potassium D-tartrate monobasic (potassium bitartrate) and sodium potassium tartrate (Rochelle salt), supported by available experimental data and detailed protocols.
Data Presentation: Performance of Tartrate-Based Resolving Agents
The following table summarizes experimental data for the resolution of various racemic compounds using tartaric acid and its derivatives. This data provides an insight into the typical yields and enantiomeric excesses (e.e.) that can be achieved with tartrate-based resolving agents. The choice of the counter-ion (potassium, sodium, or a combination) can influence the crystal lattice energy and solubility of the diastereomeric salts, thereby affecting the resolution efficiency.
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R,R)-Tartaric Acid | (R,S)-1-Phenylpropan-1-amine | Ethanol | <60 | Not Reported |
| (S,S)-Tartaric Acid | Racemic 1-methyl-2-phenyl-ethylamine | Isopropanol | ~90 | ~90 |
| Sodium salt of (R,R)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Racemic ephedrine·HCl | Water | 92.5 | ~100[1] |
| Sodium salt of (S,S)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Aminodiol (AD) | Water | 66.3 (after 36h) | >95 (after 36h)[1] |
| d-Tartaric acid | (S)-AD | DMSO | 48.8 | 90.7[2] |
Principles of Diastereomeric Salt Resolution
The fundamental principle behind this resolution technique is the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with a single enantiomer of a chiral resolving agent.[2][3][4] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical properties, including solubility.[4] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. The separated diastereomeric salt can then be treated to remove the resolving agent, yielding the desired pure enantiomer.
Experimental Protocols
Below is a generalized experimental protocol for the resolution of a racemic amine using a tartaric acid-based resolving agent. This protocol should be optimized for specific racemic compounds and resolving agents.
Formation and Crystallization of Diastereomeric Salts
-
Materials:
-
Racemic amine
-
This compound or Sodium potassium L-tartrate
-
Suitable solvent (e.g., methanol, ethanol, water, or a mixture)
-
Standard laboratory glassware (Erlenmeyer flask, beakers, Büchner funnel)
-
Heating and stirring apparatus
-
-
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine in a minimal amount of a suitable hot solvent.
-
Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of the chiral resolving agent (this compound or sodium potassium tartrate) in the same solvent, heating if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling can be continued in an ice bath to maximize the yield. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt crystals.
-
Liberation of the Enantiomerically Pure Amine
-
Materials:
-
Diastereomeric salt crystals
-
Aqueous base solution (e.g., 10% NaOH or KOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolution of Salt: Dissolve the diastereomeric salt crystals in water.
-
Basification: Add the aqueous base solution to the dissolved salt with stirring. This will neutralize the tartrate and liberate the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent. Repeat the extraction multiple times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Polarimetry to measure the specific rotation
Mandatory Visualizations
Experimental Workflow for Diastereomeric Salt Resolution
Caption: Workflow of diastereomeric salt resolution.
Logical Relationship in Diastereomeric Salt Formation
Caption: Formation of separable diastereomeric salts.
References
- 1. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Validation of Potassium D-Tartrate Monobasic Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a critical step in the pipeline. This guide provides an objective comparison of different analytical techniques for the cross-validation of potassium D-tartrate monobasic (also known as potassium bitartrate) purity. The following sections detail the experimental protocols and performance data for Titrimetry, Ion Chromatography (IC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Comparative Overview
The selection of an analytical technique for purity determination often involves a trade-off between traditional, cost-effective methods and modern, more sensitive technologies. Below is a summary of the key performance indicators for each method.
| Parameter | Titrimetry | Ion Chromatography (IC) | FTIR Spectroscopy |
| Principle | Acid-Base Neutralization | Ion Exchange and Conductivity Detection | Infrared Absorption |
| Primary Measurement | Volume of Titrant | Peak Area | Absorbance at Specific Wavenumbers |
| Reported Purity Range | 99.0% - 101.0%[1] | N/A (quantifies tartrate) | Semi-quantitative |
| Precision (RSD) | Typically <1% | <0.1% for RT, 0.17% to 0.72% for peak area[2] | ±10% (semi-quantitative) to ±1% (quantitative)[3] |
| Accuracy (Recovery) | High (Method Dependent) | 97.1% to 102%[2] | Method Dependent |
| Throughput | Low to Medium | High | High |
| Specificity | Low (subject to interference from other acidic/basic impurities) | High (separates different ions) | Medium (provides structural information) |
| Instrumentation Cost | Low | High | Medium to High |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory settings.
Titrimetric Assay
This method is based on the United States Pharmacopeia (USP) monograph for the assay of potassium bitartrate (B1229483).[1]
Principle: The acidic hydrogen of the bitartrate is titrated with a standardized strong base (sodium hydroxide) to a phenolphthalein (B1677637) endpoint.
Equipment:
-
Analytical balance
-
150 mL beaker
-
Hot plate/stirrer
-
50 mL burette
-
Volumetric flasks
Reagents:
-
This compound sample
-
Deionized water
-
1 N Sodium Hydroxide (B78521) (NaOH) volumetric standard
-
Phenolphthalein indicator solution
Procedure:
-
Dry approximately 6 g of the Potassium Bitartrate sample at 105°C for 3 hours and allow it to cool.
-
Accurately weigh about 2.5 g of the dried sample and transfer it to a 150 mL beaker.
-
Add 100 mL of boiling deionized water to dissolve the sample.
-
Add a few drops of phenolphthalein indicator solution.
-
Titrate the hot solution with 1 N sodium hydroxide VS to a pink endpoint that persists for at least 15 seconds.[1]
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 1 N sodium hydroxide is equivalent to 188.2 mg of C₄H₅KO₆.[1]
Calculation:
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
N_NaOH = Normality of the NaOH solution
-
188.2 = Molecular weight of potassium bitartrate ( g/mol )
-
W_sample = Weight of the sample (mg)
Ion Chromatography (IC)
This method provides a more selective and sensitive alternative to the traditional titrimetric assay for determining the bitartrate content.[2]
Principle: The sample is injected into an ion chromatograph, where the bitartrate anion is separated from other ions on an anion-exchange column. The separated ions are then detected by suppressed conductivity.
Equipment:
-
Ion Chromatography (IC) system with a suppressed conductivity detector
-
Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS20)[2]
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
This compound sample and reference standard
-
Deionized water (18 MΩ·cm or better)
-
Potassium hydroxide (KOH) eluent concentrate
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the IC system.
-
Identify the bitartrate peak based on its retention time compared to the standard.
-
Quantify the bitartrate concentration in the sample by comparing its peak area to that of the standard.
-
Calculation:
FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification and confirmation of the molecular structure of this compound. While primarily qualitative, it can be adapted for semi-quantitative analysis.
Principle: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies, corresponding to the vibrational frequencies of the molecule's functional groups, is measured.
Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., KBr pellet press kit or ATR accessory)
Reagents:
-
This compound sample
-
FTIR-grade Potassium Bromide (KBr), if using the pellet method[4]
Procedure (KBr Pellet Method): [4]
-
Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.[4]
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.[4]
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[4]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with a reference spectrum of this compound for identification. For semi-quantitative analysis, the intensity of a characteristic absorption band can be compared against a calibration curve prepared from standards of known concentrations.
Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of this compound purity.
Caption: Overall workflow for the cross-validation of purity.
References
A Comparative Guide to Potassium D-Tartrate Monobasic and its L-Tartrate Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and biological properties of potassium D-tartrate monobasic and its L-tartrate enantiomer. Enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment but can display significant differences in their interactions with other chiral molecules, a critical consideration in pharmaceutical and life sciences research.
Physicochemical Properties: A Quantitative Comparison
As enantiomers, this compound and potassium L-tartrate monobasic share identical physical properties such as solubility and density under achiral conditions. Their defining difference lies in their opposite optical rotation.
| Property | This compound | Potassium L-Tartrate Monobasic |
| Synonyms | D-(-)-Tartaric acid monopotassium salt, Potassium hydrogen D-tartrate[1] | L-(+)-Tartaric acid monopotassium salt, Potassium bitartrate, Cream of tartar[1] |
| CAS Number | 57341-16-9[2][3][4] | 868-14-4 |
| Molecular Formula | C₄H₅KO₆[2] | C₄H₅KO₆ |
| Molecular Weight | 188.18 g/mol [2] | 188.18 g/mol [5] |
| Appearance | Colorless crystals or white crystalline powder[1][5] | Colorless crystals or white crystalline powder[5] |
| Specific Rotation [α]D²⁰ | Negative rotation expected (enantiomer of L-form) | +8.0° to +9.2° (concentration and solvent dependent)[6] |
| Solubility in Water | Soluble[1] | 0.57 g/100 mL at 20°C, 6.1 g/100 mL at 100°C[6] |
| Density | 1.954 g/mL at 25°C[6] | 1.954 g/mL at 25°C[6] |
| pH (1% solution) | 3.0 - 4.5[1] | 3.4[5] |
Core Applications in Research and Development
The primary application of potassium tartrate enantiomers in research and drug development is in chiral resolution , the process of separating a racemic mixture into its individual enantiomers. This is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Figure 1: General workflow for chiral resolution of a racemic amine using a tartaric acid enantiomer.
Biological Significance and Differential Effects
The chirality of molecules is fundamental in biological systems. Enzymes and receptors are themselves chiral, leading to stereospecific interactions with enantiomeric molecules. While L-(+)-tartaric acid is the naturally occurring isomer found in fruits like grapes, the D-(-)-enantiomer is less common in nature.[7]
Studies have shown differences in the metabolism of D- and L-tartaric acid in various animal species. This differential metabolism can be a significant factor in the pharmacokinetics and toxicology of chiral drugs. For instance, derivatives of L-tartaric acid have been investigated for their potential in modulating oxidative damage, inflammation, and apoptosis-related genes in liver cancer models. This highlights the potential for stereospecific therapeutic applications.
Experimental Protocols
Chiral Resolution of a Racemic Amine using Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the separation of a racemic amine using either D- or L-tartaric acid as the resolving agent.
Materials:
-
Racemic amine
-
(+)-Tartaric acid or (-)-Tartaric acid
-
Methanol
-
50% Sodium Hydroxide (NaOH) solution
-
Ether or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Erlenmeyer flasks, beakers, separatory funnel, filtration apparatus
-
Polarimeter
Procedure:
-
Dissolution: Dissolve the chiral resolving agent (e.g., (+)-tartaric acid) in a suitable solvent, such as methanol, in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.[8]
-
Salt Formation: To the dissolved resolving agent, cautiously add the racemic amine. An exothermic reaction may occur. Swirl the flask to ensure thorough mixing.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. The diastereomeric salt with lower solubility will preferentially crystallize out of the solution. The time required for crystallization can vary.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add a 50% NaOH solution dropwise until the salt is completely dissolved and the solution is basic. This will liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the amine with a suitable organic solvent (e.g., ether).
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis: Determine the optical purity of the resolved amine by measuring its specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
Figure 2: Step-by-step experimental workflow for chiral resolution.
Conclusion
This compound and potassium L-tartrate monobasic, while physically similar in achiral environments, are fundamentally different in their stereochemistry. This difference is paramount in their application as chiral resolving agents, a cornerstone technique in the development of enantiomerically pure pharmaceuticals. A thorough understanding of their distinct properties and the methodologies for their use is essential for researchers and professionals in the field of drug discovery and development.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scbt.com [scbt.com]
- 3. Cas 57341-16-9,POTASSIUM HYDROGEN D-TARTRATE | lookchem [lookchem.com]
- 4. Novachemistry-product-info [novachemistry.com]
- 5. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MONOPOTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 7. quora.com [quora.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Benchmarking Potassium D-Tartrate Monobasic in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chiral catalyst is a critical step in asymmetric synthesis. An ideal catalyst should be efficient, selective, readily available, and cost-effective. This guide provides a comparative benchmark of potassium D-tartrate monobasic against its more commonly employed derivatives in asymmetric catalysis, supported by experimental data and detailed protocols.
This compound, also known as potassium hydrogen D-tartrate, is a readily available and inexpensive chiral molecule derived from tartaric acid.[1][2] While its direct application as a primary chiral ligand in asymmetric catalysis is not extensively documented in scientific literature, its derivatives, particularly tartrate esters, are cornerstones in the field. This guide will focus on the performance of these derivatives as a benchmark to evaluate the potential utility of the broader tartrate family, including the monobasic potassium salt, in chiral synthesis.
Performance Comparison of Tartrate-Based Chiral Ligands
The most prominent application of tartrate derivatives is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols.[3][4] In this reaction, a titanium(IV) isopropoxide catalyst is combined with a chiral tartrate ester, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), to achieve high enantioselectivity. The choice between the D-(-)- or L-(+)-enantiomer of the tartrate dictates the stereochemical outcome of the epoxidation.[5]
Below is a summary of typical performance data for the Sharpless asymmetric epoxidation using different tartrate-derived ligands.
| Catalyst System | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Reaction Conditions |
| Ti(OiPr)₄ / L-(+)-Diethyl Tartrate | Geraniol (B1671447) | ≥95% | 90-95% | CH₂Cl₂, -20°C, t-BuOOH |
| Ti(OiPr)₄ / D-(-)-Diethyl Tartrate | (E)-α-Phenylcinnamyl alcohol | >99% | 85-90% | CH₂Cl₂, -20°C, t-BuOOH |
| Ti(OiPr)₄ / L-(+)-Diisopropyl Tartrate | (Z)-3-C₁₀H₂₁CH=CHCH₂OH | 98% | 88% | CH₂Cl₂, -20°C, t-BuOOH |
As the table demonstrates, tartrate esters like DET and DIPT are highly effective in inducing chirality, consistently affording high enantiomeric excess and yields for a variety of allylic alcohol substrates. While direct quantitative data for this compound in a comparable catalytic role is scarce, it is a valuable chiral precursor for synthesizing such ligands.
Experimental Protocol: Sharpless-Katsuki Asymmetric Epoxidation
The following is a representative experimental protocol for the asymmetric epoxidation of geraniol using L-(+)-diethyl tartrate.
Materials:
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered 3Å molecular sieves
-
L-(+)-diethyl tartrate
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves (0.5 g) and anhydrous dichloromethane (50 mL).[5]
-
The suspension is cooled to -20 °C.[5]
-
To the cooled suspension, add L-(+)-diethyl tartrate (0.6 mL, 3.5 mmol) followed by titanium(IV) isopropoxide (0.9 mL, 3.0 mmol).[5]
-
The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst complex.[5]
-
Geraniol (1.54 g, 10 mmol) is then added to the catalyst mixture.[5]
-
After stirring for a few minutes, tert-butyl hydroperoxide is added dropwise over a period of time.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory techniques.
Visualizing the Workflow and Catalyst Selection
To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow and the logical considerations in selecting a chiral catalyst.
Conclusion
While this compound may not be a direct, high-performing catalyst for asymmetric reactions in its own right, it serves as an economical and readily accessible starting material for the synthesis of highly effective chiral ligands like diethyl tartrate and diisopropyl tartrate. For research and development professionals, the value of this compound lies in its position at the beginning of the value chain for creating more complex and highly selective catalytic systems. The established success of its ester derivatives in reactions such as the Sharpless asymmetric epoxidation provides a strong benchmark for the utility of the tartrate chiral backbone in asymmetric synthesis.
References
A Comparative Analysis of the Buffering Capacity of Potassium D-Tartrate Monobasic
For researchers, scientists, and drug development professionals, maintaining a stable pH is crucial for the integrity and efficacy of biological and chemical systems. This guide provides a comparative analysis of the buffering capacity of potassium D-tartrate monobasic against other commonly used acidic buffers, supported by theoretical data and detailed experimental protocols.
Introduction to Buffering Agents
This compound
This compound, also known as potassium bitartrate, is the monopotassium salt of D-tartaric acid. Tartaric acid is a diprotic acid, meaning it has two pKa values, which allows it to buffer effectively in two distinct acidic pH ranges. Its natural occurrence in fruits like grapes makes it a biocompatible option for many applications.
Alternative Buffering Agents
For this comparison, we will evaluate this compound against two other widely used acidic buffers:
-
Citrate Buffer: Prepared from citric acid, a triprotic acid, providing a broad buffering range in the acidic to slightly neutral pH.
-
Acetate Buffer: Prepared from acetic acid, a monoprotic acid, commonly used for its buffering capacity in the mid-acidic pH range.
Quantitative Comparison of Buffer Properties
The effectiveness of a buffer is determined by its pKa value(s) and its buffering capacity (β). A buffer has its maximum buffering capacity when the pH of the solution is equal to its pKa. The buffering range is generally considered to be pKa ± 1.
| Buffer | pKa1 | pKa2 | pKa3 | Optimal Buffering Range(s) |
| This compound | ~2.98 | ~4.34 | - | 2.0 - 4.0 and 3.3 - 5.3 |
| Citrate Buffer | ~3.13 | ~4.76 | ~6.40 | 2.1 - 4.1, 3.8 - 5.8, and 5.4 - 7.4 |
| Acetate Buffer | ~4.76 | - | - | 3.8 - 5.8 |
Theoretical Buffering Capacity
Buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit.
The following table presents the theoretical buffering capacity (β) of 0.1 M solutions of each buffer at a pH of 4.0, calculated using the Van Slyke equation. This pH falls within the effective buffering range of all three buffers, allowing for a direct comparison.
| Buffer (0.1 M) | pH | Theoretical Buffering Capacity (β) |
| This compound | 4.0 | ~0.08 M |
| Citrate Buffer | 4.0 | ~0.11 M |
| Acetate Buffer | 4.0 | ~0.06 M |
Note: The theoretical buffering capacity for polyprotic acids like tartaric and citric acid at a given pH is the sum of the buffering capacities of each individual ionization state at that pH.
Experimental Protocols
Experimental Determination of Buffering Capacity via Titration
This protocol outlines the method to experimentally determine the buffering capacity of a given buffer solution.
Materials:
-
Buffer solution (e.g., 0.1 M this compound, pH 4.0)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Pipette a known volume (e.g., 100 mL) of the prepared buffer solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the buffer solution.
-
Record the initial pH of the buffer solution.
-
Fill a burette with the standardized strong acid (e.g., 0.1 M HCl).
-
Add the strong acid in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue the titration until the pH has dropped by at least one pH unit from the initial reading.
-
Repeat the entire procedure using a standardized strong base (e.g., 0.1 M NaOH) to determine the buffering capacity against base addition.
Calculation of Buffering Capacity (β):
The buffering capacity is calculated using the following formula:
β = ΔB / ΔpH
Where:
-
ΔB is the moles of strong acid or base added per liter of the buffer.
-
ΔpH is the change in pH resulting from the addition of the acid or base.
Visualizations
Caption: Experimental workflow for determining enzyme kinetics.
Caption: Simplified overview of the Glycolysis signaling pathway.
Methodenvergleich zur Bestimmung der absoluten Konfiguration: Ein Leitfaden für Forscher
Für Fachleute in der Wirkstoffentwicklung und chemischen Forschung ist die eindeutige Bestimmung der absoluten Konfiguration eines chiralen Moleküls von entscheidender Bedeutung. Diese Eigenschaft bestimmt maßgeblich die pharmakologische Aktivität und Toxizität einer Substanz. Dieser Leitfaden bietet einen objektiven Vergleich der gängigsten Methoden zur Verifizierung der absoluten Konfiguration, beleuchtet deren experimentelle Protokolle und stellt quantitative Daten zur Leistungsbewertung gegenüber. Ein besonderer Fokus liegt auf der Rolle von Kalium-D-hydrogentartrat, einer häufig genutzten Referenzsubstanz.
Die korrekte Zuordnung der räumlichen Anordnung der Atome in einem chiralen Molekül, bekannt als absolute Konfiguration, ist ein unverzichtbarer Schritt in der Synthese und Charakterisierung neuer chemischer Verbindungen. Die beiden Enantiomere eines chiralen Wirkstoffs können drastisch unterschiedliche biologische Wirkungen haben – von einem wirksamen Medikament bis hin zu einer toxischen Substanz. Daher fordern Zulassungsbehörden eine eindeutige stereochemische Charakterisierung. Forschern stehen verschiedene Techniken zur Verfügung, die sich in ihrer Anwendbarkeit, Genauigkeit und im experimentellen Aufwand unterscheiden.
Vergleich der primären Analysemethoden
Die Wahl der Methode zur Bestimmung der absoluten Konfiguration hängt von mehreren Faktoren ab, darunter die physikalischen Eigenschaften der Probe (insbesondere die Fähigkeit zur Kristallisation), die verfügbare Probenmenge und die instrumentelle Ausstattung. Die drei primären Methoden sind die Einkristall-Röntgenstrukturanalyse (insbesondere unter Nutzung der anomalen Dispersion), die Circulardichroismus (CD)-Spektroskopie in Kombination mit quantenchemischen Berechnungen und die chemische Korrelation.
| Merkmal | Einkristall-Röntgenstrukturanalyse (Anomale Dispersion) | Circulardichroismus (CD)-Spektroskopie & TD-DFT | Chemische Korrelation |
| Prinzip | Direkte Bestimmung der 3D-Struktur durch Beugung von Röntgenstrahlen an einem Einkristall. Die anomale Dispersion an Schweratomen ermöglicht die eindeutige Bestimmung der Händigkeit. | Messung der unterschiedlichen Absorption von links- und rechtszirkular polarisiertem Licht durch ein chirales Molekül in Lösung. Vergleich des experimentellen Spektrums mit berechneten Spektren. | Chemische Umwandlung der unbekannten Substanz in eine Verbindung mit bekannter absoluter Konfiguration (oder umgekehrt) über stereochemisch eindeutige Reaktionen. |
| Probentyp | Hochreiner Einkristall geeigneter Größe und Qualität. | Lösung (typischerweise in einem transparenten Lösungsmittel wie Methanol, Acetonitril oder Wasser). | Feste oder gelöste Substanz. |
| Vorteile | Eindeutiges, direktes Ergebnis ("Goldstandard"). Liefert die vollständige 3D-Struktur. | Benötigt nur geringe Probenmengen. Keine Kristallisation erforderlich. | Benötigt keine aufwendige instrumentelle Analyse. Kann mit Standard-Laborausrüstung durchgeführt werden. |
| Nachteile | Erfordert die Züchtung von qualitativ hochwertigen Einkristallen, was oft schwierig und zeitaufwendig ist. Nicht für alle Substanzen möglich. | Indirekte Methode; die Zuverlässigkeit hängt stark von der Qualität der quantenchemischen Berechnung ab. | Zerstörende Methode. Erfordert eine Reaktionssequenz, die die Konfiguration am Stereozentrum nicht verändert. Eine Referenzverbindung mit bekannter Konfiguration ist notwendig. |
| Quantitatives Ergebnis | Flack-Parameter x; ein Wert nahe 0 mit kleiner Standardunsicherheit bestätigt das angenommene Enantiomer. | Molares Elliptizitäts-Spektrum [θ] (deg·cm²/dmol) vs. Wellenlänge (nm). | Reaktionsausbeute (%), Enantiomerenüberschuss (ee in %). |
| Typische Daten | Flack x = 0.02 (4) | Positiver Cotton-Effekt bei 250 nm, [θ] = +15,000 | Ausbeute: 85%, ee > 99% |
Die Rolle von Kalium-D-hydrogentartrat (Kalium-D-tartrat monobasisch)
Kalium-D-hydrogentartrat, ein Salz der natürlichen D-Weinsäure, spielt eine wichtige, wenn auch meist indirekte Rolle bei der Bestimmung der absoluten Konfiguration. Seine primäre Anwendung findet es als chirales Auflösungsmittel zur Racematspaltung.
Ein Racemat (eine 1:1-Mischung beider Enantiomere) kann nicht direkt durch die oben genannten Methoden analysiert werden, um die Konfiguration eines einzelnen Enantiomers zu bestimmen. Zuerst müssen die Enantiomere getrennt werden. Durch die Reaktion eines racemischen Gemisches (z.B. einer racemischen Base) mit einer enantiomerenreinen Säure wie D-Weinsäure (oder deren Kaliumsalz) entsteht ein Paar von diastereomeren Salzen.
Workflow der Racematspaltung und anschließenden Konfigurationsbestimmung.
Da Diastereomere unterschiedliche physikalische Eigenschaften (z.B. Löslichkeit) besitzen, können sie durch fraktionierte Kristallisation getrennt werden. Nach der Trennung wird das reine Enantiomer aus dem diastereomeren Salz freigesetzt. Die absolute Konfiguration dieses nun enantiomerenreinen Materials kann anschließend mit einer der oben genannten Methoden bestimmt werden. Die bekannte Konfiguration des Tartrats dient dabei als interner Standard, der die Zuordnung erleichtert.
Detaillierte Experimentelle Protokolle
Einkristall-Röntgenstrukturanalyse (Anomale Dispersion)
Diese Methode ist der definitive Weg zur Bestimmung der absoluten Konfiguration, vorausgesetzt, es liegt ein geeigneter Kristall vor.[1]
Methodik:
-
Kristallisation: Züchten eines Einkristalls der reinen Substanz. Dies ist oft der kritischste Schritt. Der Kristall sollte eine Größe von ca. 0.1 - 0.3 mm haben und keine sichtbaren Defekte aufweisen.
-
Kristallmontage: Der ausgewählte Kristall wird unter einem Mikroskop auf einem Goniometerkopf montiert, typischerweise unter Verwendung eines Kryo-Öls, und in einem kalten (B163026) Stickstoffstrom (ca. 100 K) platziert, um Strahlenschäden zu minimieren.
-
Datensammlung: Der Kristall wird auf einem Diffraktometer mit Röntgenstrahlen einer bestimmten Wellenlänge (z.B. Cu-Kα, λ = 1.5418 Å oder Mo-Kα, λ = 0.7107 Å) bestrahlt. Für die anomale Dispersion ist es vorteilhaft, wenn die Struktur ein Atom enthält, das schwerer als Sauerstoff ist (z.B. S, Cl, Br, I oder ein Metall). Es wird ein vollständiger Datensatz von Beugungsreflexen gesammelt, wobei sichergestellt wird, dass Friedel-Paare (Reflexe h,k,l und -h,-k,-l) gemessen werden, deren Intensitäten sich aufgrund der anomalen Streuung leicht unterscheiden.
-
Strukturlösung und -verfeinerung: Die Positionen der Atome werden aus den Beugungsdaten bestimmt. Anschließend wird die Struktur verfeinert, wobei zwei Modelle (das ursprünglich angenommene und sein Spiegelbild) gegen die experimentellen Daten getestet werden.
-
Bestimmung des Flack-Parameters: Der Flack-Parameter 'x' wird berechnet. Er beschreibt den Anteil des invertierten Enantiomers im Kristall. Ein Wert von x nahe 0 zeigt an, dass die angenommene absolute Konfiguration korrekt ist. Ein Wert nahe 1 deutet darauf hin, dass die invertierte Struktur korrekt ist. Ein Wert um 0.5 weist auf ein Racemat oder eine schlechte Datenqualität hin.
Circulardichroismus (CD)-Spektroskopie und TD-DFT-Berechnung
Diese Methode ist ideal für Verbindungen, die nicht oder nur schwer kristallisieren.
Logischer Arbeitsablauf zur Konfigurationsbestimmung mittels CD-Spektroskopie.
Methodik:
-
Probenvorbereitung: Eine verdünnte Lösung der enantiomerenreinen Substanz wird in einem für den Messbereich (typischerweise 190-400 nm) transparenten Lösungsmittel hergestellt. Die Konzentration muss exakt bekannt sein.
-
Messung: Das CD-Spektrum wird mit einem CD-Spektrometer aufgenommen. Das Gerät misst die Differenz der Absorption (ΔA) von links- und rechtszirkular polarisiertem Licht als Funktion der Wellenlänge. Das Ergebnis wird oft als molare Elliptizität [θ] dargestellt.
-
Theoretische Berechnung (TD-DFT): a. Ein 3D-Modell eines der beiden Enantiomere (z.B. das R-Enantiomer) wird erstellt. b. Eine Konformationsanalyse wird durchgeführt, um die energieärmsten (und damit relevantesten) Konformationen des Moleküls zu identifizieren. c. Für jede dieser Konformationen wird mittels Time-Dependent Density Functional Theory (TD-DFT) das theoretische CD-Spektrum berechnet. d. Die berechneten Spektren der einzelnen Konformere werden entsprechend ihrer Boltzmann-Verteilung gewichtet und zu einem finalen theoretischen Spektrum gemittelt.
-
Vergleich und Zuordnung: Das experimentell gemessene Spektrum wird mit dem berechneten Spektrum verglichen. Stimmen die Vorzeichen der Cotton-Effekte und die allgemeine Form überein, entspricht die absolute Konfiguration der Probe der des berechneten Modells. Ist das experimentelle Spektrum spiegelbildlich zum berechneten, liegt das andere Enantiomer vor.
Chemische Korrelation
Diese klassische Methode verknüpft die Konfiguration einer neuen Verbindung mit der einer bereits bekannten.
Methodik:
-
Planung der Syntheseroute: Es wird eine Reaktionssequenz entworfen, die die unbekannte Verbindung (z.B. Substanz A) in eine bekannte Verbindung (Substanz B mit bekannter R-Konfiguration) überführt, oder umgekehrt. Entscheidend ist, dass keine der Reaktionen die Konfiguration am zu bestimmenden Stereozentrum verändert (d.h. keine SN1-Reaktionen, Racemisierungen oder Epimerisierungen an diesem Zentrum).
-
Durchführung der Reaktion: Die Synthese wird durchgeführt und das Produkt sorgfältig aufgereinigt.
-
Strukturelle und stereochemische Analyse: Das erhaltene Produkt wird mit einer authentischen Probe der bekannten Verbindung B verglichen (z.B. mittels NMR, Schmelzpunkt, spezifischer Drehung).
-
Konfigurationszuordnung: Wenn das aus A hergestellte Produkt identisch mit der authentischen R-Probe von B ist, dann muss auch die Ausgangsverbindung A die entsprechende Konfiguration besessen haben (die genaue R/S-Bezeichnung kann sich je nach CIP-Prioritäten ändern, aber die räumliche Anordnung ist korreliert).
Beispiel: Die Reduktion einer Carbonsäure zu einem Alkohol mittels LiAlH₄ verläuft ohne Änderung der Konfiguration am benachbarten Stereozentrum. Wenn ein unbekanntes (R)- oder (S)-2-Methylbutansäure-Derivat zu bekanntem (S)-(-)-2-Methyl-1-butanol reduziert wird, kann die Konfiguration der Säure eindeutig zugeordnet werden.
Schlussfolgerung
Die Bestimmung der absoluten Konfiguration ist eine komplexe Aufgabe, die eine sorgfältige Auswahl der geeigneten Methode erfordert. Die Einkristall-Röntgenstrukturanalyse ist die direkteste und zuverlässigste Methode, ist aber von der Verfügbarkeit geeigneter Kristalle abhängig. Die CD-Spektroskopie in Kombination mit TD-DFT-Berechnungen bietet eine leistungsstarke Alternative für nicht-kristalline Proben, erfordert jedoch computerchemische Expertise. Die chemische Korrelation bleibt eine wertvolle, wenn auch destruktive Methode, die auf etablierten chemischen Reaktionen und dem Vorhandensein geeigneter Referenzverbindungen beruht. Substanzen wie Kalium-D-hydrogentartrat sind unverzichtbare Werkzeuge in diesem Prozess, vor allem zur Auftrennung von Racematen, was oft der erste Schritt zur Analyse eines einzelnen Enantiomers ist. Für eine verlässliche und regulatorisch konforme Charakterisierung ist oft eine Kombination aus mehreren dieser Techniken der beste Ansatz.
References
A Comparative Guide to the Inter-laboratory Analysis of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of potassium D-tartrate monobasic, also known as potassium bitartrate (B1229483). In the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document outlines the established analytical techniques that can be employed in such a study. The information presented is based on established pharmacopeial methods and modern chromatographic techniques, providing a framework for laboratories to conduct their own comparative analyses and ensure the reliability and consistency of their results.
The primary aim of an inter-laboratory comparison is to assess the performance of analytical laboratories for specific tests or measurements and to identify any potential issues with the methods themselves. By participating in such studies, laboratories can gain confidence in their results and demonstrate their competence to accreditation bodies and clients.
Comparison of Analytical Methods
Two principal methods for the determination of this compound are presented: the traditional acid-base titrimetric method and a more modern ion chromatography (IC) approach. The following table summarizes the key performance characteristics of each method.
| Performance Parameter | Acid-Base Titrimetry | Ion Chromatography (IC) |
| Principle | Neutralization reaction of the acidic tartrate with a standardized base. | Separation of tartrate ions on an ion-exchange column followed by conductivity detection. |
| Specificity | Lower; susceptible to interference from other acidic or basic impurities. | High; capable of separating tartrate from other anions.[1] |
| Sensitivity | Milligram levels. | Microgram per liter (µg/L) levels.[1] |
| Precision (RSD) | Typically <1% | Retention Time <0.1%, Peak Area 0.17% to 0.72%.[1] |
| Analysis Time | Slower; dependent on manual sample preparation and titration steps. | Faster; rapid analysis time of approximately 5 minutes per sample.[1] |
| Instrumentation | Basic laboratory glassware (burette, pipette, etc.) and a pH meter or indicator. | IC system with an ion-exchange column, eluent generator, and conductivity detector.[1] |
| Primary Application | Assay of bulk drug substance as per USP monograph.[2] | Assay and impurity testing, including the analysis of common anions.[1] |
Experimental Protocols
Detailed experimental protocols for both acid-base titration and ion chromatography are provided below. These protocols are based on established methods and can be adapted for an inter-laboratory comparison study.
Acid-Base Titrimetry (Based on USP Monograph for Potassium Bitartrate)
This method determines the purity of this compound by titrating it with a standardized solution of sodium hydroxide (B78521).[2][3]
1. Reagents and Materials:
-
This compound sample
-
1 N Sodium Hydroxide (NaOH) volumetric standard solution
-
Phenolphthalein (B1677637) indicator solution
-
Boiling water (for dissolving the sample)
-
Analytical balance
-
Burette, 50 mL, Class A
-
Beakers, flasks, and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 6 g of the Potassium Bitartrate sample that has been previously dried at 105°C for 3 hours and allowed to cool.[2][3]
-
Dissolve the weighed sample in 100 mL of boiling water.[2][3]
3. Titration Procedure:
-
Add a few drops of phenolphthalein indicator solution to the dissolved sample.[2][3]
-
Titrate the solution with 1 N sodium hydroxide volumetric solution to a persistent pink endpoint.[2][3]
-
Perform a blank determination and make any necessary corrections.[2][3]
4. Calculation: Each mL of 1 N sodium hydroxide is equivalent to 188.2 mg of C₄H₅KO₆.[3]
Ion Chromatography
This method provides a more selective and sensitive analysis of this compound.[1]
1. Instrumentation:
-
Ion Chromatography (IC) system equipped with a suppressed conductivity detector.[1]
-
Dionex IonPac™ AS20 ion-exchange column or equivalent.[1]
-
Electrolytically generated KOH eluent.[1]
2. Reagents and Materials:
-
USP Potassium Bitartrate Reference Standard (RS)
-
Deionized (DI) water, 18.2 MΩ·cm resistivity
-
Polymeric containers (e.g., high-density polyethylene) are recommended for solution preparation to avoid glassware contamination.[1]
3. Standard Solution Preparation:
-
1000 mg/L Stock Solution: Accurately weigh 100.0 mg of USP Potassium Bitartrate RS into a 125 mL polypropylene (B1209903) bottle and dissolve in 100 mL of DI water.[1]
-
Working Standard (e.g., 20 mg/L): Dilute the stock solution appropriately with DI water. For example, mix 1.0 mL of the 1000 mg/L stock solution with 49.0 mL of DI water.[1]
4. Sample Solution Preparation:
-
Accurately weigh 100.0 mg of the potassium bitartrate sample into a 125 mL polypropylene bottle and dissolve in 100 mL of DI water to create a 1000 mg/L sample stock solution.[1]
-
Further dilute the sample stock solution to a concentration within the calibration range (e.g., 20 mg/L).[1]
5. Chromatographic Conditions:
-
Column: Dionex IonPac™ AS20
-
Eluent: 20 mM KOH (isocratic)
-
Flow Rate: As per manufacturer's recommendation for the column
-
Injection Volume: e.g., 20 µL
-
Detection: Suppressed conductivity
6. Analysis and Calculation:
-
Inject the standard and sample solutions into the IC system.
-
Identify and integrate the tartrate peak.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Visualizing the Workflow
To better illustrate the procedural flow of each analytical method and the overarching concept of an inter-laboratory comparison, the following diagrams are provided.
Caption: Workflow for Acid-Base Titrimetry Analysis.
Caption: Workflow for Ion Chromatography Analysis.
References
Safety Operating Guide
Proper Disposal of Potassium D-Tartrate Monobasic: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Potassium D-tartrate monobasic, also known as potassium bitartrate (B1229483) or potassium hydrogen tartrate. The following procedures are designed to ensure the safe and compliant disposal of this chemical in a laboratory setting.
This compound is not generally classified as a hazardous substance; however, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2][3][4] Disposal procedures should always align with federal, state, and local regulations.[2][5][6][7][8]
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, follow the procedures outlined below.
Spill & Leak Procedures
| Spill Size | Containment & Cleanup Procedure |
| Small Spill | For minor spills, use appropriate tools to carefully sweep up the solid material.[1][3][5][9] Place the collected material into a designated and clearly labeled waste container.[9] Following the removal of the solid, clean the contaminated surface by spreading water on it and dispose of the cleaning materials in accordance with legal requirements.[5] |
| Large Spill | In the event of a larger spill, the primary objective is to contain the material and prevent it from entering drains or waterways.[5] Once contained, use a shovel to transfer the material into a suitable waste disposal container.[5][10] |
Waste Disposal Protocol
The recommended disposal method for this compound is to manage it through an approved waste disposal facility.[5] It is imperative to adhere to the following guidelines:
-
Do Not Mix: Do not mix this compound with other waste materials.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Container Disposal: Treat empty or uncleaned containers with the same precautions as the product itself.
-
Consult Authorities: Always consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure compliance with all applicable regulations.[7]
Recycling may also be a viable option for unused or uncontaminated material.[9] Consult with the manufacturer or your local waste management authority to explore recycling possibilities.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. core-docs.s3.amazonaws.com [core-docs.s3.amazonaws.com]
- 5. Cream of Tartar Potassium Bitartrate SDS MSDS [mubychem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. labbox.es [labbox.es]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
